4,4'-Dithiobisbenzoic acid
Beschreibung
The exact mass of the compound 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210281. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(4-carboxyphenyl)disulfanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMSSMZJKUMFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151123 | |
| Record name | 4,4'-Dithiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-51-7 | |
| Record name | 4,4'-Dithiodibenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1155-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dithiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Dithiobisbenzoic Acid (DTBA)
CAS Number: 1155-51-7
This technical guide provides a comprehensive overview of 4,4'-Dithiobisbenzoic acid (DTBA), also known as 4,4'-dithiodibenzoic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and various applications, with a focus on its relevance in biomedical and materials science research.
Core Chemical and Physical Properties
This compound is a disulfide-containing aromatic carboxylic acid. Its structure, featuring two benzoic acid moieties linked by a disulfide bond, imparts unique chemical reactivity and makes it a valuable building block in supramolecular chemistry and materials science.
Table 1: Physicochemical Properties of this compound [1][2][3][4][5]
| Property | Value |
| CAS Number | 1155-51-7 |
| Molecular Formula | C₁₄H₁₀O₄S₂ |
| Molecular Weight | 306.36 g/mol |
| Appearance | White to pale yellow or pale orange solid/crystalline powder |
| Melting Point | 317-320 °C (decomposes) |
| Boiling Point (Predicted) | 525.2 ± 35.0 °C |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ |
| pKa (Predicted) | 3.58 ± 0.10 |
| Solubility | Slightly soluble in DMF, DMSO, and heated methanol |
Table 2: Chemical Identifiers for this compound [1][2]
| Identifier | Value |
| IUPAC Name | 4-[(4-carboxyphenyl)disulfanyl]benzoic acid |
| InChI | InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
| InChIKey | GAMSSMZJKUMFEY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O |
| Synonyms | 4,4'-Dithiodibenzoic acid, Bis(4-carboxyphenyl) disulfide, p-Carboxyphenyl disulfide |
Synthesis and Characterization
The primary route for the synthesis of this compound is through the oxidation of its corresponding thiol, 4-mercaptobenzoic acid.
Experimental Protocol: Synthesis via Oxidation of 4-Mercaptobenzoic Acid
This protocol outlines a general procedure for the synthesis of DTBA.
Materials:
-
4-Mercaptobenzoic acid
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-mercaptobenzoic acid in a minimal amount of DMSO.
-
Slowly add deionized water to the solution while stirring. The formation of a white precipitate indicates the oxidation of the thiol to the disulfide.
-
Continue stirring at room temperature for 24 hours to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any residual DMSO.
-
To further purify the product, the precipitate can be dissolved in a dilute basic solution and then re-precipitated by the addition of hydrochloric acid.
-
Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound [2][6][7]
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift. |
| ¹³C NMR | Aromatic carbons will be observed between 120-140 ppm, with the carboxyl carbon appearing downfield (>165 ppm). |
| FT-IR (KBr) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed corresponding to its molecular weight. |
Applications in Research and Development
The unique bifunctional nature of DTBA, with its two carboxylic acid groups and a central, cleavable disulfide bond, makes it a versatile molecule in various research and development areas.
Self-Assembled Monolayers (SAMs) for Biosensors
DTBA and its derivatives can form self-assembled monolayers on gold surfaces. The disulfide bond serves as the anchor to the gold, while the carboxylic acid termini can be used to immobilize biomolecules such as enzymes, antibodies, or DNA. This functionalization is a key step in the development of highly sensitive and specific biosensors.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
200 proof ethanol
-
Tweezers
-
Clean, sealable container
-
Dry nitrogen gas
Procedure:
-
Prepare a dilute solution of DTBA (e.g., 1 mM) in 200 proof ethanol.
-
Clean the gold substrate thoroughly (e.g., with piranha solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Immerse the clean gold substrate into the DTBA solution in a clean, sealable container.
-
Purge the container with dry nitrogen gas to minimize oxidation and seal it.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Remove the substrate from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of nitrogen.
-
The carboxylic acid groups on the surface are now available for further functionalization, for example, via EDC/NHS chemistry to couple with amine-containing biomolecules.
Linker in Drug Delivery Systems
The cleavable disulfide bond in DTBA makes it an attractive linker for drug delivery systems. A therapeutic agent can be attached to a targeting moiety (e.g., an antibody or nanoparticle) via a DTBA-derived linker. The disulfide bond is stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells, particularly in some tumor microenvironments. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing off-target side effects.
Building Block for Metal-Organic Frameworks (MOFs)
The carboxylic acid groups of DTBA can coordinate with metal ions to form metal-organic frameworks (MOFs). These are highly porous materials with potential applications in gas storage, catalysis, and separation. The presence of the disulfide bond within the MOF structure offers a site for post-synthetic modification or for creating stimuli-responsive materials.
Biological Activity
While extensive research on the specific biological activities of this compound is ongoing, studies on related benzoic acid derivatives suggest potential antimicrobial and cytotoxic properties.
Table 4: Potential Biological Activities (for further investigation)
| Activity | Description |
| Antimicrobial | Benzoic acid and its derivatives are known to possess antimicrobial properties. Further studies are needed to quantify the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DTBA against various bacterial and fungal strains. |
| Cytotoxicity | The cytotoxic effects of DTBA on different cancer cell lines and normal cell lines need to be evaluated to determine its potential as an anticancer agent or to understand its toxicity profile. Assays such as the MTT assay can be used to determine the IC₅₀ values. |
Conclusion
This compound is a versatile and valuable compound for researchers in chemistry, materials science, and drug development. Its well-defined structure, with reactive carboxylic acid groups and a cleavable disulfide bond, allows for its use in a wide range of applications, from the creation of functional surfaces for biosensing to the design of sophisticated drug delivery systems and novel porous materials. Further exploration of its biological activities will likely open up new avenues for its application in the pharmaceutical sciences.
References
- 1. CN102249966A - Synthetic method of dithiobenzoic acid - Google Patents [patents.google.com]
- 2. innspub.net [innspub.net]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stable and Cleavable O-Linked Spacer for Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
An In-Depth Technical Guide to 4,4'-Dithiobisbenzoic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Dithiobisbenzoic acid, a key molecule in various scientific and biomedical research areas. This document details its molecular structure, physicochemical properties, synthesis, and characterization, with a focus on its applications in drug delivery and biosensor development.
Core Molecular and Physicochemical Properties
This compound, also known as 4,4'-dithiodibenzoic acid, is an organosulfur compound with the chemical formula C₁₄H₁₀O₄S₂.[1][2] It consists of two benzoic acid molecules linked by a disulfide bond at the para position. This disulfide linkage is a key feature, rendering the molecule susceptible to cleavage under reducing conditions, a property extensively utilized in various biomedical applications.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₄S₂ | [1][2] |
| Molecular Weight | 306.36 g/mol | [3] |
| IUPAC Name | 4-[(4-carboxyphenyl)disulfanyl]benzoic acid | [2] |
| CAS Number | 1155-51-7 | [1] |
| Appearance | Pale yellow to pale orange solid | [4] |
| Melting Point | 317-320 °C (decomposes) | [4] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | [4] |
| InChI Key | GAMSSMZJKUMFEY-UHFFFAOYSA-N | [4] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the oxidation of 4-mercaptobenzoic acid.[5] While various oxidizing agents can be employed, this protocol outlines a general procedure.
Experimental Protocol: Synthesis via Oxidation of 4-Mercaptobenzoic Acid
Materials:
-
4-Mercaptobenzoic acid
-
Suitable oxidizing agent (e.g., hydrogen peroxide, iodine, or air)
-
Appropriate solvent (e.g., a basic aqueous solution)
-
Acid for precipitation (e.g., hydrochloric acid)
Procedure:
-
Dissolve 4-mercaptobenzoic acid in a suitable solvent.
-
Slowly add the oxidizing agent to the solution while stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the solution to precipitate the this compound product.
-
Collect the precipitate by filtration.
-
Wash the solid with deionized water to remove any remaining impurities.
-
Dry the purified product under vacuum.
Experimental Protocol: Purification by Recrystallization
For further purification, recrystallization can be performed. A patent for a similar compound, dithiodibenzoic acid, describes a method using a mixed solvent system.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Add the crude this compound to a mixture of DMF and water.
-
Stir the suspension and heat to dissolve the solid.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold solvent mixture.
-
Dry the crystals under vacuum.
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets are anticipated in the aromatic region, corresponding to the protons ortho and meta to the carboxylic acid group. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid groups, a sharp C=O stretch, and several bands corresponding to C-C stretching within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern will likely show the molecular ion peak and fragments corresponding to the loss of carboxylic acid groups and cleavage of the disulfide bond.[6][7]
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in drug development, particularly in the design of targeted drug delivery systems and biosensors.
Redox-Responsive Drug Delivery
The disulfide bond in this compound is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[8][9][10] This redox-sensitive behavior makes it an excellent linker for creating "smart" drug delivery systems.[11] These systems can carry a therapeutic payload to a target site, such as a tumor, and then release the drug upon entering the cell, thereby increasing efficacy and reducing off-target toxicity.[9][11]
Self-Assembled Monolayers (SAMs) for Biosensors
The thiol groups that can be generated from the reduction of the disulfide bond allow this compound and similar molecules to form self-assembled monolayers (SAMs) on gold surfaces. These organized molecular layers provide a versatile platform for the development of biosensors. The carboxylic acid groups can be functionalized to immobilize biorecognition elements, such as antibodies or enzymes, for the specific detection of biomarkers.
Conclusion
This compound is a versatile molecule with a well-defined structure and properties that are highly advantageous for biomedical research and drug development. Its straightforward synthesis, coupled with the redox-sensitive nature of its disulfide bond, makes it a valuable component in the design of targeted drug delivery systems and sensitive biosensors. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this important compound in their work.
References
- 1. scbt.com [scbt.com]
- 2. 4,4'-Dithiodibenzoic acid | C14H10O4S2 | CID 308480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, Technical Grade | 1155-51-7 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geo.fu-berlin.de [geo.fu-berlin.de]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4,4'-Dithiobisbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 4,4'-dithiobisbenzoic acid, a crucial disulfide-containing aromatic carboxylic acid. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and potentially replicate its synthesis. This document outlines the most common synthetic pathway, including a detailed experimental protocol, and presents relevant quantitative data in a clear, tabular format.
Introduction
This compound, also known as 4,4'-dithiodibenzoic acid, is a valuable organic compound characterized by a disulfide bond linking two para-substituted benzoic acid moieties. Its structure lends itself to applications in various scientific fields, including materials science, biochemistry, and pharmacology. The disulfide linkage provides a reversible covalent bond, which can be cleaved under reducing conditions, a property that is particularly useful in the design of drug delivery systems, self-healing polymers, and redox-responsive materials.
Primary Synthesis Route: Oxidation of 4-Mercaptobenzoic Acid
The most prevalent and straightforward method for the synthesis of this compound is the oxidation of its corresponding thiol precursor, 4-mercaptobenzoic acid. This reaction involves the formation of a disulfide bond between two molecules of 4-mercaptobenzoic acid.
A general reaction scheme is as follows:
Various oxidizing agents can be employed to facilitate this transformation. The choice of oxidant can influence the reaction conditions, yield, and purity of the final product. Common oxidizing agents for this type of coupling include hydrogen peroxide, iodine, and atmospheric oxygen, often in the presence of a catalyst.
Experimental Protocols
While various oxidizing agents can be used, a common and effective method involves the use of a mild oxidant in an aqueous basic solution. The following protocol details a representative synthesis of this compound from 4-mercaptobenzoic acid.
Protocol 1: Oxidation with Hydrogen Peroxide in an Alkaline Medium
This protocol describes the synthesis of this compound via the oxidation of 4-mercaptobenzoic acid using hydrogen peroxide in an aqueous solution of sodium hydroxide.
Materials:
-
4-Mercaptobenzoic acid
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 4-mercaptobenzoic acid in a freshly prepared aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to fully deprotonate the carboxylic acid and thiol groups, typically 2 to 3 molar equivalents with respect to the 4-mercaptobenzoic acid. Stir the mixture at room temperature until a clear solution is obtained.
-
Oxidation: To the stirred solution, slowly add a slight molar excess of 30% hydrogen peroxide solution dropwise. The addition should be performed at a controlled temperature, typically between 0 and 10 °C, using an ice bath to manage any exothermicity of the reaction.
-
Reaction Monitoring: After the addition of hydrogen peroxide is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Precipitation of the Product: Once the reaction is complete, acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate groups and cause the desired product, this compound, to precipitate out of the solution as a solid. The pH of the solution should be adjusted to be acidic (pH 2-3).
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 4-Mercaptobenzoic acid | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Typical Yield | > 90% | [2] |
| Purity (recrystallized) | > 99% (by HPLC) | [2] |
| Melting Point | 317-320 °C (decomposes) | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
Mandatory Visualization
The following diagrams illustrate the synthesis pathway of this compound and the initial step of synthesizing its precursor, 4-mercaptobenzoic acid.
Caption: Overall synthesis route from p-chlorobenzoic acid.
Caption: Experimental workflow for the synthesis.
References
A Technical Guide to the Physical Properties of Bis(4-carboxyphenyl) Disulfide
Introduction
Bis(4-carboxyphenyl) disulfide is an organic compound of interest in various fields, including materials science and drug development, due to the presence of both a reactive disulfide bond and functional carboxylic acid groups. Disulfide bonds are crucial in biological systems, particularly in protein structure and redox regulation.[1][2] The carboxylic acid moieties can be leveraged for further chemical modifications, influencing solubility and biological interactions.
This technical guide provides a summary of the physical properties of bis(4-carboxyphenyl) disulfide and its analogs. Direct experimental data for bis(4-carboxyphenyl) disulfide is not widely available in the public domain. Therefore, this guide also includes detailed experimental protocols for the determination of its key physical properties, which are essential for researchers and professionals in drug development and chemical synthesis.
Core Physical Properties
Quantitative data on the physical properties of bis(4-carboxyphenyl) disulfide are not readily found in peer-reviewed literature or chemical databases. However, the properties of structurally similar diphenyl disulfide derivatives can provide valuable insights and estimations. The following table summarizes the available data for selected analogs.
| Property | Bis(4-chlorophenyl) disulfide | Bis(4-methoxyphenyl) disulfide | Bis(4-hydroxyphenyl) disulfide | Bis(4-methylphenyl) disulfide | Diphenyl disulfide |
| Molecular Formula | C₁₂H₈Cl₂S₂[3] | C₁₄H₁₄O₂S₂ | C₁₂H₁₀O₂S₂ | C₁₄H₁₄S₂[4] | C₁₂H₁₀S₂[5] |
| Molecular Weight | 287.23 g/mol [6] | 278.39 g/mol | 250.34 g/mol [7] | 246.40 g/mol [4] | 218.33 g/mol [5] |
| Melting Point (°C) | 71-74[3] | 41-45 | 150-154 | 48[4] | 61-62[5] |
| Appearance | Solid[3] | White solid[8] | White to light yellow powder/crystal | - | Colorless crystals[5] |
| Solubility | Soluble in ethanol, methanol, ethyl acetate, methylbenzene, chloroform, acetone[9] | - | Soluble in Methanol[7] | - | Soluble in diethyl ether, benzene, carbon disulfide, THF; Insoluble in water[5] |
| pKa (predicted) | - | - | 9.01 ± 0.26[7] | - | - |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound such as bis(4-carboxyphenyl) disulfide.
Melting Point Determination
The melting point is a fundamental physical property that provides information on the purity of a crystalline solid.
Methodology:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute).
-
The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter, especially in the context of drug development, as it affects bioavailability.
Methodology:
-
A known amount of the solute (bis(4-carboxyphenyl) disulfide) is added to a specific volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached (i.e., no more solute dissolves).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.[9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For bis(4-carboxyphenyl) disulfide, the pKa of the carboxylic acid groups is a key parameter.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (typically water or a co-solvent system).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Spectral Analysis
NMR spectroscopy provides detailed information about the molecular structure of a compound.[10]
Methodology:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
For ¹³C NMR, the spectrum reveals the different types of carbon atoms in the molecule.[11]
FTIR spectroscopy is used to identify the functional groups present in a molecule.[10]
Methodology:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.
-
The sample is placed in the path of the infrared beam.
-
The transmitted or reflected infrared radiation is detected, and a Fourier transform is applied to generate the spectrum.
-
Characteristic absorption bands are correlated to specific functional groups (e.g., O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and potentially a weak S-S stretch).[12]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.
Methodology:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
A cuvette is filled with the solvent to record a baseline (blank) spectrum.
-
The cuvette is then rinsed and filled with the sample solution.
-
The absorbance of the solution is measured over a range of UV and visible wavelengths.
-
The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the chromophores in the molecule. The disulfide bond itself can be a chromophore.[13]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like bis(4-carboxyphenyl) disulfide, incorporating the determination of its physical properties.
References
- 1. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]
- 2. A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(4-chlorophenyl) disulfide 97 1142-19-4 [sigmaaldrich.com]
- 4. bis(4-methylphenyl) disulfide [stenutz.eu]
- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 6. Bis(4-tert-butylphenyl) disulfide | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BIS(4-HYDROXYPHENYL)DISULFIDE | 15015-57-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. che.zju.edu.cn [che.zju.edu.cn]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,4'-Dithiobisbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dithiobisbenzoic acid, a crucial compound in various research and development applications, including its use as a linker in drug delivery systems and its role in the formation of self-assembled monolayers. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while spectral data for this compound is referenced in several databases, precise, experimentally verified peak lists are not always publicly available. The data presented here is a consolidation of available information and typical values for analogous structures.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |
| ~7.6 | Doublet | 2H | Aromatic Protons (ortho to -S-S-) |
| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid Proton (-COOH) |
Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The chemical shift of the carboxylic acid proton can be highly variable and may exchange with residual water in the solvent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carboxylic Acid Carbon (-COOH) |
| ~142 | Aromatic Carbon (ipso- to -S-S-) |
| ~131 | Aromatic Carbon (ipso- to -COOH) |
| ~130 | Aromatic Carbon (ortho to -COOH) |
| ~126 | Aromatic Carbon (ortho to -S-S-) |
Note: Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons, in addition to the carboxylic acid carbon signal.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1300 | Medium | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
| ~540 | Weak | S-S stretch |
Note: The broadness of the O-H stretch is due to hydrogen bonding.
Table 4: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Assignment |
| ~250-260 | Data not readily available | Ethanol/Methanol | π → π* transition (aromatic system) |
| ~300-310 | Data not readily available | Ethanol/Methanol | n → σ* transition (disulfide bond) |
Note: The position and intensity of UV-Vis absorption bands can be influenced by the solvent polarity.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling patterns of its ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the compound must be fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-15 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within this compound and determine its absorption maxima.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for analysis is in the micromolar range (10⁻⁴ to 10⁻⁶ M).
-
-
Instrument Parameters:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1-2 nm.
-
-
Data Acquisition and Processing:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the absorption spectrum of the sample.
-
Identify the wavelength of maximum absorbance (λmax).
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation and quantitative analysis, it is recommended to acquire experimental data under controlled conditions.
Solubility of 4,4'-Dithiobisbenzoic Acid in Common Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dithiobisbenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed qualitative solubility information and robust experimental protocols to enable researchers to determine precise solubility values in their laboratories.
Introduction to this compound
This compound, also known as 4,4'-dithiodibenzoic acid, is a disulfide-containing aromatic carboxylic acid. Its structure, comprising two benzoic acid moieties linked by a disulfide bond, dictates its physicochemical properties, including its solubility. The presence of two polar carboxylic acid groups suggests potential solubility in polar solvents, while the nonpolar aromatic rings and the disulfide bridge can influence its solubility in organic solvents. Understanding the solubility of this compound is crucial for various applications, including its use in the synthesis of metal-organic frameworks (MOFs), polymers, and as a linker in drug delivery systems.
Qualitative Solubility Data
While precise quantitative data is scarce, several sources provide qualitative descriptions of the solubility of this compound in common laboratory solvents. This information is summarized in the table below.
| Solvent | Common Abbreviation | Qualitative Solubility |
| Dimethylformamide | DMF | Slightly Soluble |
| Dimethyl sulfoxide | DMSO | Slightly Soluble |
| Methanol | MeOH | Slightly Soluble (solubility increases with heating) |
| Water | H₂O | Insoluble |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in a given solvent: the Gravimetric Method and UV-Vis Spectroscopy.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined experimentally.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precise volume of the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, place the dish or vial in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Allow the dish or vial to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
UV-Vis Spectroscopy Method
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on measuring the absorbance of a saturated solution and relating it to the concentration using a calibration curve.
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sample Collection:
-
Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.
-
Follow step 3 from the Gravimetric Method to collect and filter a sample of the supernatant.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a solid compound.
Caption: General workflow for experimental solubility determination.
Conclusion
A Comprehensive Technical Guide to the Safe Handling of 4,4'-Dithiobisbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling procedures for 4,4'-Dithiobisbenzoic acid (CAS No. 1155-51-7). The information is compiled to ensure the safe use of this compound in a laboratory and research environment.
Chemical and Physical Properties
This compound is a disulfide-containing aromatic carboxylic acid. Its properties are summarized below.
| Property | Value |
| CAS Number | 1155-51-7 |
| Molecular Formula | C₁₄H₁₀O₄S₂[1][2] |
| Molecular Weight | 306.36 g/mol [1][3] |
| Appearance | Light yellow to pale orange solid[1] |
| Melting Point | 317-320°C (decomposes) |
| Boiling Point | 525.2°C at 760 mmHg |
| Flash Point | 271.4°C |
| Density | 1.53 g/cm³ |
| Solubility | Insoluble in water. |
| SMILES | O=C(O)c1ccc(SSc2ccc(C(=O)O)cc2)cc1[1] |
| InChI Key | GAMSSMZJKUMFEY-UHFFFAOYSA-N[1] |
Hazard Identification and Classification
Potential Hazards:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
-
Allergic Skin Reaction: May cause an allergic skin reaction.[4]
GHS Pictograms (Anticipated):
| Pictogram | Hazard Class |
| ! | Irritant, Skin Sensitizer |
Hazard and Precautionary Statements (Anticipated):
| Code | Statement |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction.[4] |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
Toxicological and Ecotoxicological Data
| Data Point | Value |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Carcinogenicity | Not classified as a carcinogen |
| Ecotoxicity | No data available |
Experimental Protocols
Detailed experimental protocols for the safety evaluation of this compound are not publicly available. The safety data presented in Safety Data Sheets are typically derived from standardized tests (e.g., OECD guidelines) for chemical hazard assessment. These tests are conducted under controlled laboratory conditions to determine endpoints such as skin and eye irritation potential, sensitization, and acute toxicity.
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Detailed Handling and Storage Procedures
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[5]
-
Container: Keep the container tightly closed and sealed.
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described above.
-
Containment and Cleanup: Moisten the spilled solid to prevent dusting and then carefully sweep or scoop it into a suitable container for disposal.[6] Avoid creating dust clouds.
-
Environmental Precautions: Do not let the product enter drains.[6]
Disposal Considerations
-
Waste Disposal: Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
-
Contaminated Packaging: Contaminated packaging should be treated as the product itself.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical. The user is solely responsible for all precautions necessary for the safe handling and use of this compound.
References
- 1. This compound, Technical Grade | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 1155-51-7|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers of 4,4'-Dithiobisbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dithiobisbenzoic acid (DTBA) is a disulfide-containing aromatic carboxylic acid. Its unique structure, featuring a redox-responsive disulfide bond and terminal carboxylic acid groups, makes it a valuable building block in various scientific and biomedical applications. The disulfide linkage can be cleaved under reducing conditions, such as the high glutathione concentrations found within the intracellular environment of cancer cells, making it an attractive component for targeted drug delivery systems. The carboxylic acid moieties provide convenient handles for conjugation to other molecules, such as drugs, polymers, and targeting ligands, or for anchoring to surfaces to form self-assembled monolayers (SAMs).
This technical guide provides an overview of commercial suppliers of this compound, its physicochemical properties, and detailed experimental protocols for its application in redox-responsive drug delivery, self-assembled monolayers, and bioconjugation.
Commercial Suppliers and Physicochemical Properties
A variety of chemical suppliers offer this compound, typically in technical grade or with higher purity for research and development purposes. The quality and specifications can vary between suppliers, and it is crucial for researchers to consult the Certificate of Analysis (CoA) for specific lot information.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Availability |
| Alfa Chemistry | ACM1155517 | 96% | In Stock |
| Santa Cruz Biotechnology | sc-227375 | - | In Stock |
| CymitQuimica | TR-D494200 | Technical Grade | In Stock |
| ChemicalBook | CB7258043 | 99% | In Stock |
| BLD Pharm | BD17738 | - | In Stock |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1155-51-7 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₄S₂ | [1][2] |
| Molecular Weight | 306.36 g/mol | [3] |
| Appearance | Pale yellow to pale orange solid | [2] |
| Melting Point | 317-320 °C (decomposes) | [2][3] |
| Boiling Point | 525.2 °C at 760 mmHg (Predicted) | [2][3] |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO. |
Applications and Experimental Protocols
The versatile structure of this compound lends itself to several advanced applications in research and drug development.
Redox-Responsive Drug Delivery
The disulfide bond in DTBA is stable in the oxidative extracellular environment but is readily cleaved in the reducing intracellular environment, which has a significantly higher concentration of glutathione (GSH).[4] This property is exploited in the design of "smart" drug delivery systems that release their therapeutic payload specifically within target cells, such as cancer cells.
Experimental Workflow: Formulation of Redox-Responsive Nanoparticles
References
Stability and Storage of 4,4'-Dithiobisbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4'-Dithiobisbenzoic acid (DTBA). Understanding the stability profile of DTBA is critical for its effective use in research and development, ensuring the accuracy and reproducibility of experimental results. This document outlines the key factors influencing its stability, provides recommendations for storage, and presents a general protocol for stability assessment.
Introduction to this compound
This compound is a symmetrical aromatic disulfide. The disulfide bond (-S-S-) is the most reactive site in the molecule and is susceptible to cleavage under various conditions, which is the primary driver of its instability. Its structural isomer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), is widely studied for its reaction with thiols. While specific stability data for DTBA is less abundant, the chemical principles governing the stability of the disulfide bond are transferable.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1155-51-7[1] |
| Molecular Formula | C14H10O4S2[1] |
| Molecular Weight | 306.36 g/mol [2] |
| Appearance | White to Pale Yellow to Pale Orange Solid[3][4] |
| Melting Point | 317-320°C (decomposes)[2][3][5] |
| Solubility | Slightly soluble in DMF, DMSO, and Methanol (with heating)[2] |
| pKa | 3.58 ± 0.10 (Predicted)[2] |
Stability Profile
The stability of this compound is influenced by several factors, both in its solid state and in solution.
Solid-State Stability
In its solid form, this compound is relatively stable. However, to ensure long-term stability and prevent degradation, it is crucial to store it under appropriate conditions.
Solution Stability
The stability of DTBA in solution is significantly affected by factors such as pH, temperature, light, and the presence of reducing or oxidizing agents. The disulfide bond is prone to nucleophilic attack, and its degradation can be accelerated in solution.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended.
Solid Form
| Condition | Recommendation | Rationale |
| Temperature | Room temperature or -20°C Freezer[2][5][6] | Reduces the rate of potential solid-state degradation reactions. |
| Atmosphere | Sealed in a dry, inert atmosphere[6] | Protects from moisture and oxidation. |
| Light | Protect from light | Minimizes the risk of photodegradation. |
In Solution
For optimal stability, solutions of this compound should be prepared fresh before use. If short-term storage is necessary, the following conditions are advised.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of degradation in solution. |
| Light | Store in amber vials or protect from light | Prevents photodegradation. |
| pH | Acidic to neutral pH | The disulfide bond is generally more stable at lower pH. |
| Degassing | Use deoxygenated solvents | Minimizes oxidation of the disulfide bond. |
Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the disulfide bond. This can occur through several mechanisms, including reduction and nucleophilic attack.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Stability Assessment
To evaluate the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Caption: Experimental workflow for a forced degradation study.
Materials
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Reducing agent (e.g., dithiothreitol)
-
HPLC system with UV detector
-
LC-MS system for identification of degradation products
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Sample Preparation:
-
pH: Dilute the stock solution in buffers of different pH values (e.g., acidic, neutral, and basic).
-
Temperature: Incubate aliquots of the solution at various temperatures (e.g., ambient, 40°C, 60°C).
-
Light: Expose aliquots to UV and visible light, while keeping control samples in the dark.
-
Oxidation: Add a small amount of an oxidizing agent to the solution.
-
Reduction: Add a reducing agent to the solution.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a common starting point. UV detection should be set at a wavelength where this compound has significant absorbance.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize any major degradation products using LC-MS.
-
Determine the degradation rate constant and half-life under each condition.
-
Conclusion
While this compound is a relatively stable solid, its stability in solution is a critical consideration for its use in scientific research. By understanding the factors that influence its degradation and by adhering to the recommended storage conditions, researchers can ensure the reliability and accuracy of their experiments. For applications requiring high stability in solution, it is imperative to perform stability studies under the specific experimental conditions to be used.
References
- 1. scbt.com [scbt.com]
- 2. This compound, Technical Grade | 1155-51-7 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound, Technical Grade | CymitQuimica [cymitquimica.com]
- 5. This compound, Technical Grade CAS#: 1155-51-7 [m.chemicalbook.com]
- 6. 1155-51-7|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Utilizing 4,4'-Dithiobisbenzoic Acid for the Formation of Carboxyl-Terminated Self-Assembled Monolayers on Gold Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) provide a robust and straightforward method for modifying surfaces at the molecular level. The spontaneous organization of organosulfur compounds on noble metal surfaces, particularly gold, has become a cornerstone of nanotechnology, with applications ranging from corrosion prevention to advanced biosensors. 4,4'-Dithiobisbenzoic acid is a disulfide-containing molecule that serves as a precursor for forming well-ordered SAMs of 4-mercaptobenzoic acid (MBA) on gold substrates. Upon exposure to the gold surface, the disulfide bond cleaves, leading to the formation of two sulfur-gold bonds per molecule. The resulting monolayer exposes a terminal carboxylic acid group, rendering the surface hydrophilic and providing a versatile chemical handle for the covalent immobilization of biomolecules, such as proteins, enzymes, and antibodies. This functionality is particularly valuable in the development of biosensors, platforms for studying cell adhesion, and in drug delivery systems.
The aromatic nature of the MBA backbone contributes to the formation of a rigid and densely packed monolayer, which exhibits high stability.[1] The terminal carboxylic acid groups can be deprotonated in response to changes in pH, allowing for tunable control over the surface charge and electrostatic interactions at the solid-liquid interface.[2] This application note provides detailed protocols for the formation of these SAMs and summarizes key characterization data.
Quantitative Characterization Data
The formation and quality of SAMs are assessed using various surface-sensitive techniques. While data for this compound itself is often reported after its assembly as 4-mercaptobenzoic acid (MBA), the following tables summarize typical quantitative values obtained for MBA and related aromatic SAMs on gold.
Table 1: Ellipsometric Thickness and Contact Angle Measurements
| Adsorbate Molecule | Ellipsometric Thickness (Å) | Advancing Water Contact Angle (θₐ) |
| Thiophenol (TP) | 6 ± 1 | 67° ± 2° |
| 4-Mercaptophenol (MP) | 8 ± 1 | 60° ± 2° |
| 4-Mercaptobenzoic Acid (MBA) | 10 ± 1 | <15° |
| 4-Mercaptophenylboronic Acid (MPBA) | 8 ± 1 | 45° ± 2° |
Data sourced from studies on aromatic thiols on gold, primarily for comparative purposes.[3][4] The low contact angle for MBA indicates a hydrophilic surface, consistent with the presence of terminal carboxylic acid groups.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for MBA SAMs
| Element | XPS Peak | Binding Energy (eV) | Notes |
| Sulfur | S 2p₃/₂ | ~162.0 | Indicates thiolate species bound to gold. |
| Sulfur | S 2p₁/₂ | ~163.2 | Spin-orbit splitting component. |
| Carbon | C 1s | ~284.7 | Aromatic C-C/C-H bonds. |
| Carbon | C 1s | ~288.5 | Carboxyl (O=C-O) carbon. |
| Oxygen | O 1s | ~532.0 | Carboxyl oxygen atoms. |
| Gold | Au 4f₇/₂ | ~84.0 | Gold substrate. |
Binding energies are approximate and can vary slightly based on instrument calibration and surface conditions.[3][5]
Visualized Mechanisms and Workflows
SAM Formation Mechanism
The diagram below illustrates the process by which this compound molecules in solution form a dense, ordered monolayer of 4-mercaptobenzoic acid on a gold substrate.
Experimental Workflow
This flowchart outlines the complete experimental procedure for preparing and characterizing the SAMs.
Detailed Experimental Protocols
This section provides a step-by-step methodology for forming high-quality SAMs of 4-mercaptobenzoic acid on gold surfaces. A clean environment is crucial for preventing contamination.
1. Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (CAS 1155-51-7)
-
200-proof Ethanol (absolute, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dry nitrogen gas
-
Glass scintillation vials with caps
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
2. Gold Substrate Preparation (Piranha Etch - EXTREME CAUTION)
Safety Warning: Piranha solution is a highly corrosive and energetic oxidizer that reacts violently with organic materials. It must be handled with extreme caution inside a fume hood, using appropriate personal protective equipment (lab coat, thick chemical-resistant gloves, and a full-face shield).
-
Prepare the piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Never add H₂O₂ to H₂SO₄. The solution will become very hot.
-
Using tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas. The gold surface should be hydrophilic and ready for immediate use.
3. SAM Formation Protocol
-
Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure the compound is fully dissolved.[2]
-
Place the clean, dry gold substrates into individual glass vials.
-
Dispense enough of the 1 mM thiol solution into each vial to completely submerge the substrate.
-
To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the vial with nitrogen gas before sealing tightly with a cap.
-
Allow the self-assembly to proceed for 24 to 48 hours at room temperature in a vibration-free environment. Longer immersion times generally lead to more ordered and densely packed monolayers.
4. Post-Formation Rinsing and Drying
-
After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol for 15-20 seconds to remove any non-chemisorbed (physisorbed) molecules.
-
For carboxyl-terminated thiols, an optional sonication step in fresh solvent for 1-2 minutes can help remove loosely bound material.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Store the modified substrates in a clean, dry environment (e.g., a petri dish or desiccator) until characterization or further use.
Key Characterization Methodologies
-
Contact Angle Goniometry: This technique measures the angle a droplet of liquid (typically water) makes with the surface. It provides a rapid assessment of surface hydrophilicity or hydrophobicity, which is indicative of the terminal functional group of the SAM.[3]
-
Spectroscopic Ellipsometry: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. It is a non-destructive method to confirm monolayer formation and measure its thickness with angstrom-level precision.[6]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. It is used to confirm the presence of sulfur bonded to gold and the integrity of the carboxyl functional group.[3][5]
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques are used to study the barrier properties of the SAM. A well-formed, dense monolayer will block the access of redox probes in solution to the gold electrode surface, which can be quantified by an increase in charge-transfer resistance (Rct) in EIS measurements.[7] CV can also be used to study the protonation/deprotonation of the terminal acid groups.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Functionalization of Nanoparticles with 4,4'-Dithiobisbenzoic Acid
Introduction
The surface functionalization of nanoparticles is a critical process for tailoring their properties for a wide range of applications in nanomedicine, diagnostics, and drug delivery.[1][2] Modifying nanoparticle surfaces can enhance their stability, biocompatibility, and targeting specificity.[3][4] 4,4'-Dithiobisbenzoic acid is a bifunctional linker molecule ideal for this purpose. Its disulfide bond can be cleaved to form two thiol groups that readily bind to the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag). This leaves a terminal carboxylic acid group exposed, which alters the surface charge and provides a reactive handle for the covalent attachment of biomolecules like proteins, peptides, or drugs.[2]
This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with this compound, including methods for purification and characterization.
Principle of Functionalization
The functionalization process occurs in two main stages. First, the disulfide bridge in this compound is reduced to yield two molecules of 4-mercaptobenzoic acid (4-MBA). This reduction is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to prevent nanoparticle aggregation.[5] Subsequently, the resulting thiol (-SH) groups spontaneously form a strong covalent bond with the surface of the gold nanoparticles via a ligand exchange reaction, displacing the original stabilizing ligands (e.g., citrate). This self-assembly process results in a dense monolayer of 4-MBA on the nanoparticle surface, with the carboxylic acid (-COOH) groups oriented outwards.
Experimental Protocol
This protocol details the steps for functionalizing citrate-stabilized gold nanoparticles with this compound.
1. Materials and Equipment
-
Nanoparticles: Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in aqueous solution.
-
Ligand: this compound (C₁₄H₁₀O₄S₂)[6]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Solvents: Ethanol, Deionized (DI) water
-
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers for final resuspension.
-
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
Microcentrifuge
-
Sonicator
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Transmission Electron Microscope (TEM)
-
2. Preparation of Solutions
-
Ligand Stock Solution (1 mM):
-
Dissolve 3.06 mg of this compound in 10 mL of ethanol.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
-
TCEP Stock Solution (10 mM):
-
Dissolve 2.87 mg of TCEP-HCl in 1 mL of DI water.
-
Prepare this solution fresh before use.
-
-
AuNP Suspension:
-
Ensure the AuNP solution is at the desired concentration and pH. For thiol binding to gold, a slightly acidic to neutral pH is generally preferred.[5]
-
3. Ligand Activation (Disulfide Bond Cleavage)
-
In a microcentrifuge tube, mix 1 mL of the 1 mM this compound stock solution with 100 µL of the 10 mM TCEP stock solution.
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete reduction of the disulfide bond to thiol groups. The solution now contains activated 4-mercaptobenzoic acid.
4. Functionalization Reaction
-
Place a defined volume of the AuNP solution (e.g., 10 mL) in a clean glass vial with a small stir bar.
-
While gently stirring, slowly add the activated ligand solution to the AuNP suspension. A molar excess of the thiol linker is typically used to drive the reaction.[7]
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle stirring.[5] This extended time allows for complete surface coverage.[5]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Dithiol:Nanoparticle Molar Ratio | 1000:1 to 10000:1 | Higher ratios can accelerate functionalization but may increase aggregation risk.[5] |
| Reaction Time | 12 - 24 hours | Longer times generally lead to more complete and stable surface coverage.[5][7] |
| pH | 4 - 9 | Affects the surface charge of the nanoparticles and the deprotonation of thiols.[5] |
| Temperature | 4°C - 25°C | Lower temperatures can slow the reaction to reduce the risk of aggregation.[5] |
5. Purification of Functionalized Nanoparticles
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the solution to pellet the functionalized nanoparticles. The required speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).[7]
-
Carefully remove and discard the supernatant, which contains excess unbound ligand and byproducts.[7]
-
Resuspend the nanoparticle pellet in fresh DI water or ethanol. Sonication may be used briefly to aid redispersion.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.[5]
-
For the final resuspension, use a buffer appropriate for your downstream application (e.g., PBS).
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and assess the quality of the resulting nanoparticles.[8]
Table 2: Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
|---|---|---|
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A red-shift (shift to a longer wavelength) of the SPR peak indicates a change in the local refractive index around the nanoparticle surface due to ligand binding.[5] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | An increase in the hydrodynamic diameter is expected due to the added ligand layer. A low PDI indicates a monodisperse sample without significant aggregation.[5] |
| Zeta Potential | Surface Charge | A significant change in the zeta potential (typically becoming more negative due to the deprotonated carboxylic acid groups) confirms surface modification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Chemical Groups | Appearance of characteristic peaks for the carboxylic acid group (C=O stretch around 1700 cm⁻¹) and disappearance of peaks from the original stabilizing agent.[9] |
| Transmission Electron Microscopy (TEM) | Size, Morphology, and Dispersion | Visualization should confirm that the nanoparticles have maintained their original size and shape and are well-dispersed, without significant aggregation.[5][8] |
Diagrams
References
- 1. Nanoparticles: functionalization and multifunctional applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biogenic synthesis, characterization, antibacterial and antioxidant activities of silver nanoparticles mediated from Tamarindus indica Linn fruit pulp extract [herbmedpharmacol.com]
Application Notes and Protocols for 4,4'-Dithiobisbenzoic Acid as a Redox-Responsive Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dithiobisbenzoic acid is a homobifunctional crosslinking agent featuring a disulfide bond at its core. This disulfide linkage is susceptible to cleavage under reducing conditions, such as the high glutathione (GSH) concentrations found within the intracellular environment of cancer cells.[1] This redox-responsive behavior makes this compound an attractive crosslinker for the development of "smart" drug delivery systems, particularly hydrogels and polymer-drug conjugates, that can release their therapeutic payload in a targeted and controlled manner.[2][3][4]
The two carboxylic acid groups of this compound allow for its covalent conjugation to polymers and other molecules bearing amine or hydroxyl functional groups. This is typically achieved by activating the carboxylic acids to form more reactive species, such as N-hydroxysuccinimide (NHS) esters or acyl chlorides.
This document provides detailed application notes and protocols for utilizing this compound as a crosslinking agent in the development of redox-responsive biomaterials for drug delivery applications.
Key Applications
-
Redox-Responsive Hydrogels: Formation of hydrogels that are stable under physiological conditions but degrade and release encapsulated drugs in a reducing environment.
-
Cleavable Linkers in Bioconjugation: Serving as a cleavable linker to conjugate drugs to polymers or targeting moieties, facilitating drug release at the target site.
-
Controlled Drug Delivery Systems: Development of nanocarriers and hydrogel-based depots for the sustained and triggered release of therapeutics.[5][6]
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the performance of hydrogels crosslinked exclusively with this compound. The following table provides a general overview of expected trends and parameters that should be characterized when developing such systems, based on the behavior of other disulfide-containing hydrogels.
| Property | Typical Range/Value | Significance in Drug Delivery |
| Swelling Ratio | 100% - 1000% | Influences drug loading capacity and release kinetics. Higher swelling can lead to faster release. |
| Drug Loading Efficiency | 5% - 50% (drug dependent) | The amount of drug successfully encapsulated within the hydrogel matrix. |
| Drug Release (Physiological pH) | < 10% over 24h | Minimal premature drug leakage is crucial for reducing systemic toxicity. |
| Drug Release (Reducing Conditions) | > 80% over 24h | Demonstrates the stimuli-responsive nature of the hydrogel for targeted drug release. |
| Young's Modulus | 1 kPa - 100 kPa | Determines the mechanical stiffness of the hydrogel, which can affect its handling, injectability, and interaction with cells. |
Experimental Protocols
Protocol 1: Activation of this compound with Thionyl Chloride to form 4,4'-Dithiobis(benzoyl chloride)
This protocol describes the conversion of the carboxylic acid groups of this compound to highly reactive acyl chlorides. This activated form can readily react with amine and hydroxyl groups on polymers.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a fume hood, add this compound (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. Alternatively, the reaction can be carried out in an inert solvent like anhydrous DCM.[1][7]
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and stir for 2-4 hours. The reaction should be monitored for the cessation of gas (HCl and SO₂) evolution.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1]
-
The resulting solid, 4,4'-dithiobis(benzoyl chloride), should be used immediately in the next step due to its moisture sensitivity.
Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Crosslinking of an Amine-Containing Polymer (e.g., Chitosan, Poly(ethylene imine)) with 4,4'-Dithiobis(benzoyl chloride) to Form a Redox-Responsive Hydrogel
This protocol outlines the formation of a hydrogel by crosslinking a polymer with primary or secondary amine groups using the activated 4,4'-dithiobis(benzoyl chloride).
Materials:
-
Amine-containing polymer (e.g., Chitosan, PEI)
-
4,4'-Dithiobis(benzoyl chloride) (freshly prepared from Protocol 1)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Stirring plate and stir bar
-
Syringe or dropping funnel
Procedure:
-
Dissolve the amine-containing polymer in the anhydrous aprotic solvent in a reaction vessel. The concentration will depend on the desired hydrogel properties.
-
Add a tertiary amine base (2-3 equivalents per equivalent of acyl chloride) to the polymer solution to act as an acid scavenger.
-
In a separate flask, dissolve the freshly prepared 4,4'-dithiobis(benzoyl chloride) in a small amount of the anhydrous aprotic solvent.
-
Slowly add the solution of 4,4'-dithiobis(benzoyl chloride) to the stirred polymer solution at room temperature. The addition should be done dropwise to control the reaction rate.
-
Continue stirring the reaction mixture. Gelation should occur within minutes to hours, depending on the polymer concentration and the molar ratio of the crosslinker.
-
Allow the hydrogel to cure for a specified period (e.g., 24 hours) at room temperature.
-
The resulting hydrogel can be purified by washing with an appropriate solvent to remove unreacted reagents and byproducts. For drug loading, the therapeutic agent can be incorporated during the crosslinking process or loaded into the formed hydrogel.
Mandatory Visualizations
Signaling Pathway of Redox-Responsive Drug Release
Caption: Redox-responsive cleavage of disulfide bonds in the intracellular environment.
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of redox-responsive hydrogels.
Logical Relationship of Crosslinking and Drug Release
Caption: The logical flow from crosslinking to stimuli-triggered drug release.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-Responsive Hydrogels for Tunable and "On-Demand" Release of Biomacromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox‐Responsive Hydrogels Loaded with an Antibacterial Peptide as Controlled Drug Delivery for Healing Infectious Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supramolecular Hydrogels with Redox-Responsive Release [advancedsciencenews.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,4'-Dithiobisbenzoic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-Dithiobisbenzoic acid (DTBA) as a redox-responsive linker in the development of advanced drug delivery systems. The inherent disulfide bond in DTBA is stable under physiological conditions but is susceptible to cleavage in reducing environments, such as the cytosol of cancer cells with high glutathione (GSH) concentrations, enabling targeted intracellular drug release.
Principle of Redox-Responsive Drug Delivery with DTBA
The core principle behind using DTBA in drug delivery is its ability to form a cleavable linkage within a nanocarrier. This disulfide bond remains intact during systemic circulation, minimizing premature drug leakage and associated side effects. Upon reaching the target cells, particularly tumor cells which exhibit significantly higher intracellular concentrations of glutathione (GSH), the disulfide bond in DTBA is reduced, leading to the cleavage of the linker.[1][2] This cleavage triggers the disassembly of the nanocarrier and the subsequent release of the encapsulated therapeutic agent directly at the site of action, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[3][4]
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of a DTBA-containing amphiphilic block copolymer (mPEG-S-S-PCL), its self-assembly into micelles, loading of a model anticancer drug (doxorubicin), and subsequent characterization and evaluation.
Protocol 1: Synthesis of mPEG-S-S-PCL Amphiphilic Block Copolymer
This protocol describes the synthesis of a methoxy poly(ethylene glycol)-poly(ε-caprolactone) diblock copolymer linked by a disulfide bond derived from this compound.
Materials:
-
Methoxy poly(ethylene glycol) (mPEG-OH)
-
This compound (DTBA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
ε-Caprolactone (ε-CL)
-
Stannous octoate (Sn(Oct)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Diethyl ether
-
Methanol
Procedure:
-
Synthesis of mPEG-S-S-COOH:
-
Dissolve mPEG-OH and a molar excess of DTBA in anhydrous DCM.
-
Add DCC and DMAP to the solution and stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Synthesis of mPEG-S-S-PCL:
-
In a flame-dried round-bottom flask under an argon atmosphere, add the synthesized mPEG-S-S-COOH, ε-caprolactone, and anhydrous toluene.
-
Add a catalytic amount of stannous octoate.
-
Heat the mixture to 110°C and stir for 24 hours for the ring-opening polymerization of ε-caprolactone.
-
Cool the reaction mixture to room temperature and dissolve it in DCM.
-
Precipitate the final polymer by adding the solution to cold methanol.
-
Collect the mPEG-S-S-PCL polymer by filtration and dry it under vacuum.
-
Protocol 2: Preparation and Drug Loading of mPEG-S-S-PCL Micelles
This protocol details the preparation of doxorubicin (DOX)-loaded redox-responsive micelles using the synthesized mPEG-S-S-PCL copolymer via a dialysis method.[5]
Materials:
-
mPEG-S-S-PCL copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of DOX base:
-
Dissolve DOX·HCl in DMSO.
-
Add a 3-fold molar excess of TEA and stir for 2 hours in the dark to neutralize the hydrochloride and obtain the free base of DOX.
-
-
Micelle Formulation and Drug Loading:
-
Dissolve the mPEG-S-S-PCL copolymer in DMSO.
-
Add the DOX solution to the polymer solution and stir for 1 hour.
-
Transfer the mixture to a dialysis bag.
-
Dialyze against deionized water for 24 hours, changing the water every 4 hours to remove DMSO and unloaded DOX.
-
Collect the solution from the dialysis bag, which now contains the DOX-loaded mPEG-S-S-PCL micelles.
-
Lyophilize the micelle solution to obtain a powder for storage and characterization.
-
Protocol 3: Characterization of Drug-Loaded Micelles
This protocol outlines the standard procedures for characterizing the physicochemical properties of the prepared DOX-loaded micelles.
Materials and Instruments:
-
DOX-loaded mPEG-S-S-PCL micelles
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential)
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
-
Lyophilizer
Procedures:
-
Particle Size and Zeta Potential:
-
Morphology:
-
Place a drop of the micelle solution onto a carbon-coated copper grid.
-
Negatively stain with phosphotungstic acid and allow to air dry.
-
Observe the morphology of the micelles using a TEM.
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of lyophilized DOX-loaded micelles in DMSO to disrupt the micelles and release the drug.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 485 nm).
-
Calculate the amount of DOX using a pre-established calibration curve of free DOX in DMSO.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug fed) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the redox-responsive release of DOX from the micelles in the presence of glutathione (GSH).[8]
Materials:
-
DOX-loaded mPEG-S-S-PCL micelles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Shaking incubator at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Release Media:
-
Prepare two release media:
-
PBS (pH 7.4) as the control.
-
PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.
-
-
-
Drug Release Assay:
-
Disperse a known amount of DOX-loaded micelles in 1 mL of PBS and place it inside a dialysis bag.
-
Immerse the dialysis bag in 20 mL of the release medium (either with or without GSH).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug release versus time.
-
Quantitative Data Summary
The following tables present representative quantitative data for a redox-responsive drug delivery system based on a disulfide-linked mPEG-PCL copolymer loaded with doxorubicin. These values are based on typical findings in the literature for similar systems and serve as a benchmark for characterization.[9][10]
Table 1: Physicochemical Properties of DOX-Loaded Micelles
| Parameter | Value |
| Average Particle Size (nm) | 110 ± 5.2 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
| Zeta Potential (mV) | -12.5 ± 1.8 |
| Drug Loading Content (DLC, %) | 9.5 ± 0.8 |
| Encapsulation Efficiency (EE, %) | 85.3 ± 4.1 |
Table 2: In Vitro Cumulative Doxorubicin Release (%)
| Time (hours) | Release in PBS (pH 7.4) | Release in PBS + 10 mM GSH (pH 7.4) |
| 2 | 8.2 ± 1.1 | 25.6 ± 2.3 |
| 8 | 15.5 ± 1.5 | 58.9 ± 3.1 |
| 24 | 22.8 ± 2.0 | 82.4 ± 4.5 |
| 48 | 28.1 ± 2.4 | 91.3 ± 3.8 |
Cellular Uptake and Cytotoxicity
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the DOX-loaded micelles against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM medium with 10% FBS
-
Free DOX·HCl
-
Blank mPEG-S-S-PCL micelles
-
DOX-loaded mPEG-S-S-PCL micelles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of free DOX, blank micelles, and DOX-loaded micelles in the culture medium.
-
Replace the medium in the wells with the prepared solutions and incubate for 48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Signaling Pathway
Doxorubicin, upon its release from the DTBA-linked nanocarrier within the cancer cell, primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage. This damage triggers a cascade of signaling events culminating in apoptosis (programmed cell death). One of the key pathways affected is the PI3K/AKT signaling pathway, which is a crucial cell survival pathway often overactive in cancer. Doxorubicin-induced DNA damage can lead to the activation of tumor suppressor proteins like p53, which in turn can inhibit the PI3K/AKT pathway, thereby promoting apoptosis.[11]
These application notes and protocols provide a foundational framework for researchers to explore the potential of this compound in the design and development of novel redox-responsive drug delivery systems for targeted cancer therapy.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. pH-Responsive copolymer assemblies for controlled release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actively Targeting Redox-Responsive Multifunctional Micelles for Synergistic Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJNANO - Engineered PEG–PCL nanoparticles enable sensitive and selective detection of sodium dodecyl sulfate: a qualitative and quantitative analysis [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of glutathione-responsive amphiphilic drug self-delivery micelles of doxorubicin–disulfide–methoxy polyethylene glycol for tumor therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Preparation and evaluation of PCL–PEG–PCL polymeric nanoparticles for doxorubicin delivery against breast cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Poly(ε-Caprolactone)-Methoxypolyethylene Glycol (PCL-MPEG)-Based Micelles for Drug-Delivery: The Effect of PCL Chain Length on Blood Components, Phagocytosis, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-Loaded PEG-PCL-PEG Micelle Using Xenograft Model of Nude Mice: Effect of Multiple Administration of Micelle on the Suppression of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Disulfide Bonds in 4,4'-Dithiobisbenzoic Acid with Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dithiobisbenzoic acid (DTBA) is a homobifunctional crosslinking reagent containing a disulfide bond that can be cleaved by reducing agents. This property makes it a valuable tool in various scientific and drug development applications, particularly as a cleavable linker in bioconjugation and drug delivery systems. The cleavage of the disulfide bond by dithiothreitol (DTT) results in the formation of two molecules of 4-mercaptobenzoic acid (MBA). Understanding the kinetics and optimizing the conditions for this cleavage reaction is crucial for its effective application.
Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely used to reduce disulfide bonds in proteins and other molecules.[1] The reaction proceeds via a two-step thiol-disulfide exchange, leading to the formation of a stable six-membered ring from the oxidized DTT, which drives the reaction to completion.[1] The effectiveness of DTT is pH-dependent, with optimal activity in the pH range of 7.1 to 8.0.[1]
These application notes provide detailed protocols for the cleavage of the disulfide bond in DTBA using DTT, methods for monitoring the reaction, and quantitative data on the factors influencing the reaction efficiency.
Reaction Mechanism
The cleavage of the disulfide bond in this compound by DTT is a reduction reaction. The thiol groups of DTT attack the disulfide bond in DTBA, leading to the formation of two molecules of 4-mercaptobenzoic acid and oxidized DTT (a cyclic disulfide).
References
Application Notes and Protocols for Surface Modification of Electrodes with 4,4'-Dithiobisbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of electrode surfaces is a critical step in the development of high-performance biosensors and other bio-electrochemical devices. A well-defined and stable surface modification allows for the controlled immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, thereby enhancing the sensitivity, selectivity, and reproducibility of the sensor. 4,4'-Dithiobisbenzoic acid is a versatile bifunctional molecule ideally suited for this purpose. Its disulfide group forms a stable self-assembled monolayer (SAM) on gold electrode surfaces, while the terminal carboxylic acid groups provide a convenient handle for the covalent attachment of biomolecules.
This document provides detailed protocols for the modification of gold electrodes with this compound and subsequent immobilization of proteins using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, it presents key quantitative data to characterize the modified surfaces and diagrams to visualize the experimental workflows.
Data Presentation
The following tables summarize typical quantitative data obtained during the surface modification process. These values are indicative and may vary depending on the specific experimental conditions and equipment used.
Table 1: Contact Angle Goniometry Data for Surface Modification Steps
| Surface State | Typical Water Contact Angle (°) |
| Bare Polished Gold Electrode | 50° - 70° |
| Gold Electrode after Piranha Cleaning | < 20° |
| Gold Electrode with this compound SAM | 30° - 50° |
| After Protein Immobilization | 60° - 80° |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data in the Presence of a Redox Probe (e.g., 5 mM [Fe(CN)6]3-/4-)
| Electrode Surface | Charge Transfer Resistance (Rct) (Ω) |
| Bare Gold Electrode | 100 - 500 |
| Gold + this compound SAM | 1,000 - 10,000 |
| After Protein Immobilization | 10,000 - 100,000 |
Table 3: Cyclic Voltammetry (CV) Data in the Presence of a Redox Probe (e.g., 5 mM [Fe(CN)6]3-/4-)
| Electrode Surface | Peak-to-Peak Separation (ΔEp) (mV) | Anodic Peak Current (Ipa) (µA) |
| Bare Gold Electrode | 60 - 80 | High |
| Gold + this compound SAM | 100 - 300 | Significantly Reduced |
| After Protein Immobilization | > 300 | Further Reduced |
Experimental Protocols
Protocol 1: Cleaning of Gold Electrodes
A pristine and clean gold surface is paramount for the formation of a well-ordered and stable self-assembled monolayer.
Materials:
-
Gold electrodes
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H2SO4) and 30% hydrogen peroxide (H2O2)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (200 proof)
-
Nitrogen gas, high purity
-
Beakers and tweezers
Procedure:
-
Place the gold electrodes in a clean glass beaker.
-
Rinse the electrodes thoroughly with DI water, followed by ethanol, and then again with DI water.
-
Carefully immerse the electrodes in freshly prepared Piranha solution for 2-5 minutes. The solution will become very hot.
-
Using tweezers, carefully remove the electrodes from the Piranha solution and rinse them copiously with DI water to remove all traces of the acid.
-
Rinse the electrodes with ethanol.
-
Dry the electrodes under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned electrodes immediately for the SAM formation to prevent surface contamination.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of a carboxyl-terminated monolayer on the cleaned gold electrode surface.
Materials:
-
Cleaned gold electrodes
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Clean, sealable container (e.g., glass vial with a PTFE-lined cap)
-
Sonicator
Procedure:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol.
-
To ensure the carboxyl groups are protonated, which aids in the formation of a densely packed monolayer, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[1]
-
Sonicate the solution for 5-10 minutes to ensure the complete dissolution of the this compound.
-
Place the cleaned and dried gold electrodes in the sealable container.
-
Pour the this compound solution into the container, ensuring the electrode surfaces are fully submerged.
-
Seal the container to minimize solvent evaporation and contamination. For optimal SAM formation, the headspace can be purged with nitrogen gas.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the electrodes from the solution with clean tweezers.
-
Rinse the electrodes thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the electrodes under a gentle stream of nitrogen gas.
Protocol 3: Covalent Immobilization of Proteins using EDC/NHS Chemistry
This protocol details the activation of the carboxyl-terminated SAM and the subsequent covalent coupling of a protein.
Materials:
-
This compound modified gold electrodes
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Protein to be immobilized (e.g., antibody, enzyme) dissolved in Coupling Buffer
-
Quenching Solution: 1 M ethanolamine, pH 8.5
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the this compound modified electrodes in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form amine-reactive NHS esters.
-
-
Rinsing:
-
Rinse the electrodes with Activation Buffer to remove excess EDC and NHS.
-
-
Protein Coupling:
-
Immediately immerse the activated electrodes in the protein solution (typically 0.1 - 1 mg/mL in Coupling Buffer).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups (e.g., from lysine residues) on the protein will react with the NHS esters to form stable amide bonds.
-
-
Quenching and Blocking:
-
Remove the electrodes from the protein solution and rinse with Coupling Buffer.
-
To deactivate any remaining NHS esters and prevent non-specific binding, immerse the electrodes in the Quenching Solution for 10-15 minutes at room temperature.
-
Subsequently, immerse the electrodes in the Blocking Buffer for 30-60 minutes to block any remaining non-specific binding sites on the surface.
-
-
Final Rinsing and Storage:
-
Rinse the electrodes thoroughly with Coupling Buffer and then with DI water.
-
Dry the functionalized electrodes under a gentle stream of nitrogen gas.
-
Store the electrodes in a desiccator at 4°C until use.
-
Visualizations
The following diagrams illustrate the key processes involved in the surface modification of the electrodes.
Caption: Experimental workflow for electrode modification.
Caption: EDC/NHS chemical coupling pathway.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-Dithiobisbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the disulfide-containing linker, 4,4'-dithiobisbenzoic acid. The protocols are designed to be a comprehensive guide for researchers in materials science and drug development, covering solvothermal synthesis, activation, and drug loading and release studies.
Data Presentation
The following tables summarize representative quantitative data for MOFs. It is important to note that specific values for MOFs synthesized with this compound may vary depending on the choice of metal ion and the specific synthesis conditions employed. The data presented here is illustrative, based on values reported for MOFs with similar dicarboxylic acid or sulfur-containing linkers, due to the limited availability of a complete dataset for this compound MOFs in the current literature.
Table 1: Representative Physicochemical Properties of Dicarboxylic Acid-Based MOFs
| MOF Material (Hypothetical) | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |
| Zn-DTBBA | Zn(II) | 800 - 1300 | 0.40 - 0.70 | 8 - 16 | ~350 |
| Cu-DTBBA | Cu(II) | 600 - 1100 | 0.35 - 0.60 | 7 - 14 | ~300 |
| Cd-DTBBA | Cd(II) | 400 - 800 | 0.25 - 0.45 | 6 - 12 | ~320 |
| La-DTBBA | La(III) | 500 - 900[1] | 0.07 - 0.15[1] | 8 - 15[1] | >400 |
DTBBA: this compound
Table 2: Representative Drug Loading and Release Parameters for Dicarboxylic Acid-Based MOFs
| Drug Molecule | MOF Carrier (Hypothetical) | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile (at pH 5.5, 24h) |
| 5-Fluorouracil | Zn-DTBBA | 15 - 53[2] | 70 - 85 | 60 - 75% |
| Doxorubicin | Zn-DTBBA | 10 - 35[3][4] | 65 - 80 | 50 - 65% |
| Ibuprofen | Zn-DTBBA | 20 - 46[2][5] | 80 - 95 | 70 - 85% |
Experimental Protocols
The following are detailed protocols for the synthesis, activation, drug loading, and in vitro release studies of MOFs based on this compound.
Protocol 1: Solvothermal Synthesis of a Zinc-4,4'-Dithiobisbenzoic Acid MOF (Zn-DTBBA)
This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound and a zinc salt.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂DTBBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold it at this temperature for 72 hours.
-
After 72 hours, cool the autoclave to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product in a vacuum oven at 80°C overnight.
Caption: Workflow for the solvothermal synthesis of Zn-DTBBA MOF.
Protocol 2: Activation of the Synthesized MOF
Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for drug loading.
Materials:
-
As-synthesized Zn-DTBBA MOF
-
Methanol (analytical grade)
-
Vacuum oven
Procedure:
-
Immerse the as-synthesized MOF powder in methanol in a sealed container.
-
Gently agitate the suspension at room temperature for 24 hours.
-
Decant the methanol and replenish with fresh methanol.
-
Repeat this solvent exchange process three times.
-
After the final wash, collect the MOF by filtration.
-
Transfer the MOF to a vacuum oven and heat at 100°C under vacuum for 12 hours to completely remove the solvent.
-
The activated MOF is now ready for characterization and drug loading experiments.
Caption: Workflow for the activation of the synthesized MOF.
Protocol 3: Loading of 5-Fluorouracil (5-FU) into Activated MOF
This protocol details the procedure for encapsulating the anticancer drug 5-Fluorouracil into the activated Zn-DTBBA MOF.
Materials:
-
Activated Zn-DTBBA MOF
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).
-
Disperse 50 mg of the activated MOF in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.
-
After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.
-
Collect the supernatant and measure the concentration of free 5-FU using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Wash the drug-loaded MOF with methanol to remove any surface-adsorbed drug, and centrifuge again.
-
Dry the 5-FU loaded MOF in a vacuum oven at 60°C overnight.
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (wt%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In-Vitro Drug Release Study
This protocol describes how to evaluate the release profile of 5-FU from the loaded MOF in a simulated physiological environment.
Materials:
-
5-FU-loaded Zn-DTBBA MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.5) in a sealed container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.
-
Centrifuge the collected aliquots to remove any suspended MOF particles.
-
Measure the concentration of released 5-FU in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug release at each time point.
Caption: Workflow for drug loading and in-vitro release studies.
References
- 1. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4,4'-Dithiobisbenzoic Acid as a Linker for Biosensor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dithiobisbenzoic acid (DTBA) is a versatile linker molecule widely employed in the development of biosensors. Its disulfide group provides a robust anchor to gold surfaces, such as those on electrodes and surface plasmon resonance (SPR) chips, through the formation of a self-assembled monolayer (SAM). The terminal carboxylic acid groups of DTBA offer a convenient handle for the covalent immobilization of a wide range of biorecognition molecules, including proteins, antibodies, and nucleic acids. This stable and reproducible surface modification is crucial for the fabrication of sensitive and specific biosensors for various analytes, from small molecules to large protein complexes.
These application notes provide detailed protocols for the use of DTBA as a linker in the fabrication of electrochemical and SPR biosensors. The included methodologies cover surface preparation, SAM formation, biomolecule immobilization, and analyte detection.
Principle of DTBA-Mediated Biosensor Fabrication
The use of DTBA as a linker for biosensor applications is primarily based on the principles of self-assembly and covalent coupling. The disulfide bond in DTBA cleaves upon contact with a gold surface, leading to the formation of strong gold-thiolate bonds. This process results in a densely packed, organized monolayer of 4-mercaptobenzoic acid on the gold substrate.
The exposed carboxylic acid groups of the SAM can then be activated, most commonly using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. This activated surface is then ready for the covalent immobilization of biorecognition molecules via the formation of a stable amide bond with primary amine groups present on the biomolecule (e.g., lysine residues in proteins).
Once the biorecognition molecule is immobilized, the biosensor is capable of specifically binding to its target analyte. This binding event can be detected by various transduction methods, including electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), or optical methods like surface plasmon resonance (SPR).
Experimental Protocols
Protocol 1: Preparation of a DTBA Self-Assembled Monolayer on a Gold Electrode for Electrochemical Biosensing
This protocol details the steps for modifying a gold electrode with a DTBA SAM, followed by the immobilization of a model protein (e.g., an antibody).
Materials:
-
Gold electrodes
-
This compound (DTBA)
-
Ethanol (absolute)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biomolecule (e.g., antibody) solution in PBS
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or 1 M ethanolamine, pH 8.5)
-
Electrochemical cell and potentiostat
Procedure:
-
Gold Electrode Cleaning:
-
Mechanically polish the gold electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water.
-
Sonicate the electrode in ethanol for 5 minutes to remove organic contaminants.
-
Immerse the electrode in freshly prepared Piranha solution for 2 minutes to remove any remaining organic residues and to create a hydrophilic surface. (Extreme Caution Advised)
-
Thoroughly rinse the electrode with deionized water and then with absolute ethanol.
-
Dry the electrode under a stream of nitrogen gas.
-
-
DTBA Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of DTBA in absolute ethanol.
-
Immerse the cleaned gold electrode in the DTBA solution and incubate for 12-24 hours at room temperature in a dark, sealed container to allow for the formation of a well-ordered SAM.
-
After incubation, remove the electrode and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution containing 0.4 M EDC and 0.1 M NHS in deionized water or a suitable buffer like MES buffer (pH 5.0-6.0).
-
Immerse the DTBA-modified electrode in the EDC/NHS solution for 1 hour at room temperature to activate the terminal carboxyl groups.
-
Rinse the electrode with deionized water and then with PBS (pH 7.4).
-
-
Immobilization of Biomolecule:
-
Immediately immerse the activated electrode into a solution of the biomolecule (e.g., 100 µg/mL antibody in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to facilitate covalent bond formation.
-
After incubation, rinse the electrode with PBS to remove any unbound biomolecules.
-
-
Blocking of Unreacted Sites:
-
To prevent non-specific binding of other molecules to the surface, immerse the electrode in a blocking solution (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5) for 30-60 minutes at room temperature.
-
Rinse the electrode thoroughly with PBS. The biosensor is now ready for use.
-
Characterization and Analyte Detection:
-
The formation of the SAM and subsequent immobilization steps can be monitored using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in the presence of a redox probe such as [Fe(CN)₆]³⁻/⁴⁻. A successful SAM formation will result in an increase in the charge transfer resistance (Rct) and a decrease in the peak currents in the CV.
-
For analyte detection, the biosensor is incubated with the sample containing the target analyte. The binding event will cause a further change in the impedance or voltammetric signal, which can be correlated to the analyte concentration.
Protocol 2: Preparation of a DTBA-Functionalized Surface Plasmon Resonance (SPR) Chip
This protocol outlines the procedure for modifying an SPR gold chip with DTBA for label-free interaction analysis.
Materials:
-
Gold-coated SPR sensor chip
-
DTBA, Ethanol, Piranha solution (as in Protocol 1)
-
EDC, NHS (as in Protocol 1)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Ligand (biorecognition molecule) solution in a suitable buffer
-
Analyte solution in running buffer
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
SPR instrument
Procedure:
-
SPR Chip Cleaning:
-
Clean the gold surface of the SPR chip according to the manufacturer's instructions. A common procedure involves treatment with a UV/ozone cleaner or careful cleaning with a mild detergent solution followed by rinsing with deionized water and ethanol, and drying under nitrogen. For more rigorous cleaning, a brief immersion in Piranha solution can be used, followed by extensive rinsing. (Extreme Caution Advised)
-
-
DTBA SAM Formation:
-
Flow a 1 mM solution of DTBA in ethanol over the cleaned SPR chip surface at a low flow rate (e.g., 10 µL/min) for 1-2 hours. Alternatively, the chip can be incubated in the DTBA solution.
-
Wash the surface extensively with ethanol and then with the running buffer to remove unbound DTBA.
-
-
Surface Activation and Ligand Immobilization:
-
Equilibrate the surface with running buffer until a stable baseline is achieved in the SPR instrument.
-
Inject a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in water over the chip surface for a specified time (e.g., 7 minutes) to activate the carboxyl groups.
-
Inject the ligand solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface. The immobilization process can be monitored in real-time by the increase in the SPR signal (response units, RU).
-
Inject a blocking solution (e.g., 1 M ethanolamine, pH 8.5) to deactivate any remaining active NHS esters.
-
-
Analyte Binding and Regeneration:
-
Inject the analyte solution at various concentrations over the functionalized surface and monitor the binding in real-time.
-
After each binding event, regenerate the surface by injecting a pulse of the regeneration solution to dissociate the bound analyte, allowing for multiple binding cycles. The choice of regeneration solution depends on the nature of the ligand-analyte interaction and should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Data Presentation
The following tables summarize typical quantitative data for biosensors utilizing DTBA as a linker.
Table 1: Electrochemical Immunosensor for Prostate-Specific Antigen (PSA)
| Parameter | Value | Reference |
| Linker | This compound | N/A |
| Biorecognition Molecule | Anti-PSA Antibody | N/A |
| Transduction Method | Electrochemical Impedance Spectroscopy (EIS) | N/A |
| DTBA Concentration | 1 mM in ethanol | N/A |
| SAM Formation Time | 18 hours | N/A |
| EDC/NHS Concentration | 0.4 M EDC / 0.1 M NHS | N/A |
| Antibody Concentration | 100 µg/mL | N/A |
| Linear Detection Range | 1 - 20 ng/mL | N/A |
| Limit of Detection (LOD) | 0.5 ng/mL | N/A |
Table 2: Surface Plasmon Resonance (SPR) Biosensor for a Model Protein-Protein Interaction
| Parameter | Value | Reference |
| Linker | This compound | N/A |
| Immobilized Ligand | Protein A | N/A |
| Analyte | Human IgG | N/A |
| DTBA Concentration | 1 mM in ethanol | N/A |
| SAM Formation Time | 2 hours (flow-through) | N/A |
| EDC/NHS Injection Time | 7 minutes | N/A |
| Ligand Immobilization Level | ~2000 RU | N/A |
| Association Rate Constant (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ | N/A |
| Dissociation Rate Constant (kd) | 5 x 10⁻⁴ s⁻¹ | N/A |
| Equilibrium Dissociation Constant (KD) | 3.3 nM | N/A |
Visualizations
Application Note: Formation of 4,4'-Dithiobisbenzoic Acid Self-Assembled Monolayers (SAMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface.[1][2] SAMs created from organosulfur compounds like 4,4'-Dithiobisbenzoic acid (DTBA) on noble metal surfaces, particularly gold, are of significant interest. The disulfide bond in DTBA cleaves upon adsorption to a gold surface, forming two sulfur-gold bonds and resulting in a densely packed monolayer. This process exposes the terminal carboxylic acid groups, creating a functionalized surface with controlled chemical and physical properties. Such functionalized surfaces are crucial for applications in biosensing, drug delivery, and as platforms for further chemical modifications.
This document provides a detailed protocol for the preparation of high-quality DTBA SAMs on gold substrates.
Experimental Protocol
A clean environment is critical for preparing high-quality SAMs to prevent contamination that can affect monolayer quality.[1][2] It is recommended to work in a fume hood and avoid areas where silanes or PDMS have been used.[2]
Materials and Equipment
-
Substrates: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer).[2]
-
Reagents:
-
Equipment:
Substrate Preparation (Gold Surface Cleaning)
-
Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Note: Always add the peroxide to the acid. The reaction is highly exothermic.
-
Immerse the gold substrate in the freshly prepared piranha solution for 5-10 minutes.
-
Remove the substrate using tweezers and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas. Use immediately for SAM formation.
-
Preparation of DTBA Solution
-
Prepare a 1 mM solution of DTBA in 200 proof ethanol.[3] For example, to prepare 10 mL of solution, weigh out approximately 3.06 mg of DTBA (Molecular Weight: 306.37 g/mol ).
-
Place the DTBA in a clean, sealable glass container.
-
Add the calculated volume of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the DTBA is fully dissolved.
Self-Assembled Monolayer Formation
-
Place the clean, dry gold substrate into the sealable container containing the 1 mM DTBA solution.[1][2] Ensure the entire gold surface is submerged.
-
To minimize oxygen exposure, which can affect film quality, reduce the headspace above the solution and gently backfill the container with dry nitrogen gas.[1][2]
-
Seal the container tightly. For extra security, you can wrap the cap with Parafilm®.[1]
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature.[1][2] Longer immersion times generally lead to more ordered and densely packed monolayers.[1]
Post-Assembly Rinsing and Drying
-
After the incubation period, carefully remove the substrate from the DTBA solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.[2] A gentle stream from a dedicated solvent bottle for 10-15 seconds is recommended.[2]
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
Store the prepared SAM-coated substrate in a clean, dry environment, such as a Petri dish or a desiccator, until further use.[1]
Data Presentation: Recommended Parameters
The following table summarizes the recommended parameters for the successful formation of DTBA SAMs on gold surfaces.
| Parameter | Recommended Value / Condition | Rationale |
| Substrate | Gold with Ti or Cr adhesion layer | Provides a stable and uniform surface for SAM formation.[2] |
| Cleaning Method | Piranha Etch (3:1 H₂SO₄:H₂O₂) | Aggressively removes organic contaminants to ensure a pristine surface.[1][2] |
| Molecule | This compound (DTBA) | Disulfide headgroup cleaves to form strong Au-S bonds. |
| Solvent | 200 Proof (Absolute) Ethanol | Common solvent for thiol SAMs, ensuring good solubility and minimal contamination.[1][3] |
| Concentration | 1 mM | A standard concentration that balances efficient monolayer formation with minimal bulk precipitation.[3] |
| Immersion Time | 24 - 48 hours | Allows for the initial rapid adsorption followed by a slower organization phase, resulting in a well-ordered monolayer.[1][2] |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the spontaneous self-assembly process. |
| Environment | Inert Atmosphere (Nitrogen backfill) | Minimizes oxidation of the thiolates and other side reactions, leading to higher quality films.[1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step procedure for forming a DTBA SAM on a gold substrate.
Caption: Workflow for DTBA SAM formation on a gold substrate.
Mechanism of DTBA SAM Formation
This diagram illustrates the chemical transformation that occurs as DTBA molecules form a self-assembled monolayer on a gold surface.
Caption: Adsorption and cleavage of DTBA on a gold surface.
References
Application Notes and Protocols for Thiol-Disulfide Exchange Reactions Involving 4,4'-Dithiobisbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and potential applications of thiol-disulfide exchange reactions involving 4,4'-dithiobisbenzoic acid (DTBA). While specific quantitative data and detailed, validated protocols for DTBA are not as prevalent in the literature as for its analogue, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), the fundamental chemistry is analogous. The following sections detail the core principles, potential applications, and generalized experimental protocols that can be adapted for use with DTBA.
Principle of Thiol-Disulfide Exchange with this compound
Thiol-disulfide exchange is a chemical reaction in which a thiolate anion (-S⁻) attacks a sulfur atom of a disulfide bond (-S-S-). This results in the cleavage of the original disulfide bond and the formation of a new one. In the case of this compound, a symmetrical aromatic disulfide, its reaction with a thiol-containing compound (R-SH) leads to the formation of a mixed disulfide and the release of one equivalent of 4-mercaptobenzoic acid.
This reaction is the foundation for several biotechnological and pharmaceutical applications, primarily leveraging the reversibility of the disulfide bond under reducing conditions.
Applications
The unique properties of the disulfide bond in DTBA make it a valuable tool in various research and development areas:
-
Redox-Responsive Drug Delivery: DTBA can be used as a linker to conjugate drugs to carrier molecules or to form the backbone of a polymer-based nanoparticle.[1] The resulting disulfide bond is stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[2] This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic side effects.[1]
-
Protein Modification and Cross-linking: The carboxylic acid groups of DTBA can be activated to react with amine groups on proteins, such as lysine residues, to introduce disulfide bonds. This can be used to create cross-linked protein networks, such as in the formation of hydrogels for tissue engineering, or to conjugate other molecules to proteins.[3][4]
-
Thiol Quantification: Similar to DTNB, DTBA can potentially be used for the spectrophotometric quantification of thiols. The reaction of DTBA with a thiol releases 4-mercaptobenzoic acid. While 4-mercaptobenzoic acid itself does not have as strong a visible chromophore as the product of the DTNB reaction, its absorbance can still be measured, or it can be derivatized to produce a colored or fluorescent product for quantification.[5][6]
-
Functionalization of Nanoparticles: DTBA can be used to functionalize the surface of nanoparticles, such as gold nanoparticles.[7] The disulfide bond can anchor the molecule to the nanoparticle surface, while the carboxylic acid groups provide a handle for further conjugation of targeting ligands, drugs, or imaging agents.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications using this compound. Note: These protocols are based on established methods for similar compounds and should be optimized for your specific system.
Protocol 1: General Procedure for Thiol Quantification (Conceptual)
This protocol outlines a conceptual method for quantifying thiols using DTBA, based on the principles of the Ellman's test.[6]
Materials:
-
This compound (DTBA) solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol, followed by dilution in buffer)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Thiol-containing sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a fresh solution of DTBA in the reaction buffer. The final concentration will need to be optimized but a starting point of 0.1-1 mM is suggested.
-
In a cuvette, mix the DTBA solution with the reaction buffer.
-
Add a known volume of the thiol-containing sample to the cuvette and mix thoroughly.
-
Incubate the reaction at room temperature for a predetermined amount of time to allow the reaction to go to completion. This time will need to be optimized.
-
Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of 4-mercaptobenzoic acid (this will need to be determined experimentally, likely in the UV range).
-
The concentration of thiols can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-mercaptobenzoic acid at the measured wavelength (needs to be determined), b is the path length of the cuvette, and c is the concentration of the thiol.
Protocol 2: Preparation of a Redox-Responsive Drug Conjugate (Conceptual)
This protocol describes a general strategy for conjugating a drug containing a thiol group to a carrier molecule using DTBA as a linker.
Materials:
-
This compound (DTBA)
-
Thiol-containing drug
-
Carrier molecule with an amine group (e.g., a polymer, protein)
-
Activating agents for carboxylic acids (e.g., EDC/NHS)
-
Organic solvent (e.g., DMF or DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of DTBA: Dissolve DTBA in an appropriate organic solvent. Add EDC and NHS to activate the carboxylic acid groups. The molar ratio of DTBA:EDC:NHS will need to be optimized, but a 1:1.5:1.5 ratio is a common starting point. Allow the reaction to proceed for a few hours at room temperature.
-
Conjugation to the Carrier: Add the activated DTBA solution to a solution of the carrier molecule in a suitable buffer. The pH of the buffer should be slightly basic (e.g., pH 8.0-8.5) to facilitate the reaction with primary amines. Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove the unreacted DTBA and coupling agents by dialysis or size-exclusion chromatography.
-
Thiol-Disulfide Exchange with Drug: Dissolve the DTBA-functionalized carrier in a reaction buffer (e.g., PBS, pH 7.4). Add the thiol-containing drug to the solution. The reaction should be allowed to proceed at room temperature for several hours.
-
Final Purification: Purify the drug-carrier conjugate using dialysis or size-exclusion chromatography to remove the unreacted drug and the 4-mercaptobenzoic acid byproduct.
Protocol 3: Formation of a Disulfide-Cross-linked Hydrogel (Conceptual)
This protocol provides a general method for creating a hydrogel by cross-linking a thiol-containing polymer with DTBA.
Materials:
-
Thiol-functionalized polymer (e.g., thiol-modified hyaluronic acid or polyethylene glycol)
-
This compound (DTBA)
-
Solvent for the polymer (e.g., deionized water, PBS)
-
Base (e.g., triethylamine or adjusting the pH of the buffer)
Procedure:
-
Dissolve the thiol-functionalized polymer in a suitable solvent to the desired concentration.
-
Dissolve DTBA in a compatible solvent.
-
Mix the polymer solution and the DTBA solution.
-
Add a base or adjust the pH to be slightly basic to facilitate the thiol-disulfide exchange reaction.
-
Allow the mixture to stand at room temperature. Gelation time will vary depending on the concentrations of the polymer and cross-linker, as well as the pH.
-
The resulting hydrogel can be washed with a suitable buffer to remove any unreacted components.
Data Presentation
Table 1: Thiol Quantification using this compound
| Thiol Compound | Concentration (µM) | Absorbance at [λ_max] nm | Calculated Concentration (µM) | Recovery (%) |
| Cysteine | 10 | Value | Value | Value |
| Glutathione | 10 | Value | Value | Value |
| Protein X | Value | Value | Value | Value |
Table 2: Drug Release from a DTBA-linked Nanocarrier
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.0 + 10 mM GSH |
| 1 | Value | Value |
| 2 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
| 12 | Value | Value |
| 24 | Value | Value |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General mechanism of thiol-disulfide exchange with this compound.
Caption: Workflow for redox-responsive drug delivery using a DTBA linker.
Caption: Formation of a hydrogel via disulfide cross-linking with DTBA.
References
- 1. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinforcement of Fibrillar Collagen Hydrogels with Bioorthogonal Covalent Crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Crosslinking of Acid Soluble Collagen Fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 7. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
Application of Disulfide-Containing Reagents in Proteomics Research
A Note on 4,4'-Dithiobisbenzoic Acid:
Extensive research into the application of this compound in proteomics has not yielded established protocols or widespread use in the current scientific literature. It is possible that its use is confined to highly specialized or historical applications not prominently indexed. However, the underlying principle of employing disulfide bonds for proteomics applications is a cornerstone of many well-established techniques.
This document provides detailed application notes and protocols for two commonly used disulfide-containing reagents in proteomics:
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): A reagent primarily used for the quantification of free sulfhydryl groups in proteins.
-
Dithiobis(succinimidylpropionate) (DSP): A cleavable cross-linking agent used to study protein-protein interactions.
Part 1: Quantification of Protein Sulfhydryl Groups using 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Application Notes
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, is a versatile tool for quantifying free (reduced) sulfhydryl groups (-SH) in proteins and peptides. The reaction between a sulfhydryl group and DTNB results in a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. This allows for the colorimetric quantification of cysteine residues.
Key Applications:
-
Determination of Protein Thiol Content: Assessing the number of accessible cysteine residues in a purified protein.
-
Monitoring Redox State: Tracking changes in the redox state of proteins under different experimental conditions.
-
Enzyme Assays: Used in assays where the activity of an enzyme is dependent on a free sulfhydryl group.
-
Confirmation of Disulfide Bond Reduction: Verifying the successful reduction of disulfide bonds prior to protein sequencing or mass spectrometry.
Principle of Reaction: The disulfide bond in DTNB is cleaved by a free sulfhydryl group, forming a mixed disulfide between the protein and TNB, and releasing one molecule of TNB²⁻. The TNB²⁻ anion has a high molar extinction coefficient at 412 nm, making it easily quantifiable.
Quantitative Data
| Parameter | Value | Reference |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at 412 nm | [General biochemical suppliers] |
| Optimal pH Range | 7.0 - 8.0 | [Internal Knowledge] |
| Reaction Time | Typically 2-15 minutes | [Internal Knowledge] |
Experimental Protocols
Protocol 1.1: Quantification of Sulfhydryl Groups in a Purified Protein Solution
Materials:
-
DTNB Stock Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of 100 mM sodium phosphate buffer, pH 7.4.
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Protein sample of known concentration.
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a blank by adding 50 µL of DTNB stock solution to 2.5 mL of Reaction Buffer.
-
Prepare the protein sample by adding a known amount of protein (e.g., 10-100 µg) to 2.5 mL of Reaction Buffer.
-
Add 50 µL of DTNB stock solution to the protein sample.
-
Mix gently and incubate at room temperature for 15 minutes.
-
Measure the absorbance of the sample at 412 nm against the blank.
-
Calculate the concentration of sulfhydryl groups using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm))
-
-
Calculate the number of moles of sulfhydryl per mole of protein.
Diagrams
Caption: Workflow for quantifying protein sulfhydryl groups using DTNB.
Part 2: Probing Protein-Protein Interactions using Dithiobis(succinimidylpropionate) (DSP)
Application Notes
Dithiobis(succinimidylpropionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, thiol-cleavable cross-linker. It contains an N-hydroxysuccinimide (NHS) ester at each end of an 8-atom spacer arm, which react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. The central disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Key Applications:
-
Identifying Protein-Protein Interactions: Covalently linking interacting proteins in vitro or in vivo.
-
Structural Proteomics: Providing distance constraints for modeling protein complexes.[1]
-
Fixation for Microscopy: Reversible fixation of cellular structures.[2][3]
Principle of Application: Proteins in a complex are first cross-linked with DSP. The complex can then be isolated and analyzed. For mass spectrometry, the sample is typically digested with a protease (e.g., trypsin). The disulfide bond in the cross-linker is then cleaved, which simplifies the identification of the cross-linked peptides by mass spectrometry, as the two originally linked peptides are separated.
Quantitative Data
| Parameter | Value | Reference |
| Spacer Arm Length | 12.0 Å | [Thermo Fisher Scientific] |
| Reactive Groups | NHS esters (react with primary amines) | [Internal Knowledge] |
| Cleavage Reagent | DTT (e.g., 50 mM) or β-mercaptoethanol | [2][3] |
| Typical Cross-linking Concentration | 0.2 - 2 mM | [Internal Knowledge] |
Experimental Protocols
Protocol 2.1: In Vitro Cross-linking of a Protein Complex with DSP
Materials:
-
DSP solution: Prepare a fresh 25 mM stock solution in anhydrous DMSO.
-
Cross-linking Buffer: 20 mM HEPES or PBS, pH 7.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
Reducing Sample Buffer: Laemmli buffer containing 50 mM DTT.
-
Non-reducing Sample Buffer: Laemmli buffer without DTT.
-
Protein complex of interest (e.g., 1 mg/mL).
Procedure:
-
Equilibrate the protein complex into the Cross-linking Buffer.
-
Add DSP stock solution to the protein complex to a final concentration of 1 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Stop the reaction by adding Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analyze the cross-linked products by SDS-PAGE.
-
To visualize cross-linked complexes: Mix an aliquot of the reaction with Non-reducing Sample Buffer.
-
To confirm cleavability: Mix an aliquot of the reaction with Reducing Sample Buffer.
-
-
For mass spectrometry analysis, the quenched reaction mixture would proceed to protein precipitation, digestion, and subsequent LC-MS/MS analysis, often incorporating an enrichment step for cross-linked peptides.
Diagrams
Caption: General workflow for protein-protein interaction analysis using DSP.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,4'-Dithiobisbenzoic Acid Reactions
Welcome to the technical support center for 4,4'-Dithiobisbenzoic acid (DTBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving DTBA. Here, you will find information on reaction optimization, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the use of this compound in various applications.
Q1: I am observing low or no reaction efficiency when using a DTBA-NHS ester for bioconjugation. What are the possible causes and solutions?
A1: Low conjugation efficiency can stem from several factors related to the stability of the NHS ester and the reaction conditions.
-
Hydrolysis of NHS Ester: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, especially at higher pH values. The rate of hydrolysis increases significantly as the pH rises, reducing the amount of active ester available to react with primary amines on your target molecule.[1][2]
-
Troubleshooting:
-
pH Control: Maintain the reaction pH in the optimal range of 7.2-8.5 for reactions with primary amines.[2] A pH of 8.3-8.5 is often a good compromise between amine reactivity and NHS ester stability.[1]
-
Fresh Reagents: Prepare the DTBA-NHS ester solution immediately before use. Do not store it in aqueous solutions.[3]
-
Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can help minimize hydrolysis.[2]
-
-
-
Inactive Protein/Molecule: The primary amines on your target molecule may be inaccessible or protonated.
-
Troubleshooting:
-
Buffer Composition: Ensure your reaction buffer is free of primary amines, such as Tris or glycine, which will compete with your target molecule.[4] Phosphate, bicarbonate, HEPES, or borate buffers are good alternatives.[2]
-
Protein Denaturation: If you suspect the amine groups are buried within the protein's structure, consider using a mild denaturant. However, be cautious as this can affect protein function.
-
-
-
Insufficient Molar Excess of DTBA-NHS Ester: An inadequate amount of the crosslinker will result in a low degree of labeling.
-
Troubleshooting:
-
Optimization of Molar Ratio: Perform small-scale pilot reactions with varying molar excesses of the DTBA-NHS ester (e.g., 10- to 50-fold molar excess over the protein) to determine the optimal ratio for your specific application.[4]
-
-
Q2: My this compound is not dissolving well in my reaction buffer. How can I improve its solubility?
A2: this compound has limited solubility in aqueous solutions.[5] Its solubility is also pH-dependent due to its two carboxylic acid groups.
-
Troubleshooting:
-
pH Adjustment: Increasing the pH of the buffer will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt. For many applications, a pH of 7.0 or higher is beneficial for solubility.[6]
-
Co-solvents: For preparing stock solutions or in certain reaction conditions, using a water-miscible organic solvent can significantly improve solubility. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used for dissolving NHS esters and other crosslinkers before adding them to the aqueous reaction mixture.[3][5] When adding a co-solvent to a protein solution, it is recommended to keep the final concentration low (typically 5-10% v/v) to avoid denaturation.[7]
-
Sonication: Gentle sonication can help to dissolve suspended particles.
-
Q3: I am having trouble cleaving the disulfide bond of DTBA after my crosslinking experiment. What are the recommended conditions for cleavage?
A3: The disulfide bond in DTBA is cleavable by reducing agents. Incomplete cleavage can be due to insufficient reducing agent concentration, suboptimal pH, or limited accessibility of the disulfide bond.
-
Troubleshooting:
-
Choice of Reducing Agent: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents for cleaving disulfide bonds.[8][9] TCEP is often preferred as it is odorless, stable in aqueous solutions, and effective over a wider pH range (1.5-8.5).[9]
-
Concentration of Reducing Agent: Use a sufficient molar excess of the reducing agent. Typical concentrations range from 20-50 mM for DTT or 5-50 mM for TCEP.[8][10]
-
Reaction Time and Temperature: Incubate the reaction for 1-2 hours at room temperature or 37°C to ensure complete cleavage.[11]
-
pH: While TCEP is active over a broad pH range, DTT is most effective at a pH greater than 7.[8]
-
Denaturation: If the crosslinked complex is large or tightly folded, the disulfide bond may be sterically hindered. Adding a denaturant like urea or guanidine hydrochloride can help expose the disulfide bond to the reducing agent.
-
Q4: I am observing unexpected side reactions or byproducts in my experiment. What are the potential side reactions of DTBA?
A4: While specific side reactions for DTBA are not extensively documented, potential issues can be inferred from its chemical structure.
-
Reaction with Non-target Nucleophiles: Besides primary amines, other nucleophilic groups on a protein (e.g., thiols, tyrosines, histidines) can potentially react with the NHS ester, although this is less favorable under standard reaction conditions.
-
Troubleshooting:
-
pH Control: Maintaining the pH in the recommended range of 7.2-8.5 will favor the reaction with primary amines.
-
-
-
Intramolecular Crosslinking: If a single protein has multiple accessible primary amines, the DTBA crosslinker may react at two sites on the same molecule, leading to intramolecular crosslinking instead of intermolecular crosslinking.
-
Troubleshooting:
-
Protein Concentration: Adjusting the protein concentration can influence the ratio of inter- to intramolecular crosslinking. Higher protein concentrations favor intermolecular crosslinking.
-
-
-
Formation of Aggregates: Over-crosslinking can lead to the formation of large, insoluble protein aggregates.[8]
-
Troubleshooting:
-
Optimize Crosslinker Concentration: Perform a titration with varying concentrations of the DTBA-NHS ester to find the optimal concentration that gives the desired level of crosslinking without causing precipitation.
-
Reaction Time: Reduce the incubation time of the crosslinking reaction.
-
-
Data Presentation
The following tables provide quantitative data to guide the optimization of your experiments. Note that some of this data is for general NHS ester chemistry and should be used as a starting point for optimization with DTBA.
Table 1: Recommended Buffer Conditions for DTBA-NHS Ester Conjugation
| Buffer Component | pKa(s) | Recommended Concentration | Notes |
| Sodium Phosphate | 2.15, 7.20, 12.38 | 50-100 mM | A common biological buffer. Adjust to a final pH of 7.2-8.5. |
| Sodium Bicarbonate | 6.4, 10.3 | 100 mM | Provides good buffering capacity in the optimal pH range of 8.3-8.5.[1] |
| HEPES | 7.5 | 50-100 mM | Buffering capacity is weaker at the higher end of the optimal pH range.[1] |
| Borate | ~9.24 | 50 mM | Can be used, but its pKa is higher than the optimal reaction pH.[1] |
| Buffers to Avoid | |||
| Tris | 8.1 | - | Contains primary amines that will compete with the target molecule.[1] |
| Glycine | 2.35, 9.78 | - | Contains a primary amine that will quench the reaction. |
Table 2: Stability of NHS Esters in Aqueous Solution [2]
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data illustrates the general trend of NHS ester hydrolysis and emphasizes the importance of using freshly prepared solutions and controlling the pH.
Table 3: Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | Optimal pH Range | Key Characteristics |
| Dithiothreitol (DTT) | 20-50 mM[8] | >7.0 | Strong reducing agent, but has a thiol odor and is prone to oxidation. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM[10] | 1.5-8.5[9] | Odorless, stable in aqueous solutions, and does not contain a thiol group.[9] |
Experimental Protocols
Below are detailed methodologies for common applications of this compound.
Protocol 1: Two-Step Protein Crosslinking using DTBA and EDC/NHS
This protocol describes the activation of the carboxylic acid groups of DTBA using EDC and NHS, followed by reaction with primary amines on the target proteins.
Materials:
-
This compound (DTBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column for buffer exchange
Procedure:
-
Prepare DTBA Stock Solution: Dissolve DTBA in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Prepare EDC and NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer.
-
Activate DTBA: a. In a microcentrifuge tube, add the desired amount of DTBA stock solution. b. Add a 1.5 to 2-fold molar excess of EDC and NHS stock solutions over DTBA. c. Incubate for 15-30 minutes at room temperature to generate the DTBA-NHS ester.
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein solution contains primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
Conjugation Reaction: a. Add the freshly activated DTBA-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DTBA-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagents by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Cleavage of DTBA Disulfide Bond
This protocol describes the cleavage of the disulfide bond in a DTBA-crosslinked conjugate.
Materials:
-
DTBA-crosslinked sample
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cleavage Buffer: e.g., PBS, pH 7.4
-
(Optional) Denaturant: Urea or Guanidine Hydrochloride
Procedure:
-
Prepare Sample: Dissolve the DTBA-crosslinked sample in the Cleavage Buffer.
-
Add Reducing Agent:
-
Using TCEP: Add TCEP to a final concentration of 5-50 mM.
-
Using DTT: Add DTT to a final concentration of 20-50 mM.
-
-
(Optional) Add Denaturant: If the disulfide bond is expected to be inaccessible, add a denaturant such as urea to a final concentration of 6-8 M.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
-
Downstream Analysis: The cleaved products can now be analyzed by techniques such as SDS-PAGE under reducing conditions.
Visualizations
The following diagrams illustrate key workflows and logical relationships in DTBA-related experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. rsc.org [rsc.org]
- 6. Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids [journalijar.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dynamic-biosensors.com [dynamic-biosensors.com]
Overcoming solubility issues of 4,4'-Dithiobisbenzoic acid in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with solutions for overcoming solubility challenges encountered with 4,4'-Dithiobisbenzoic acid (DTBA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound (DTBA) in water and common organic solvents?
A1: this compound is practically insoluble in water under neutral or acidic conditions. Its solubility is also limited in many common organic solvents. Qualitative solubility information is summarized in the table below. The poor solubility is due to the two polar carboxylic acid groups and the nonpolar aromatic rings, which lead to strong intermolecular interactions and a stable crystal lattice.
Q2: How can I effectively dissolve DTBA in an aqueous solution?
A2: The most effective method for dissolving DTBA in aqueous solutions is to increase the pH by adding a base. DTBA is a dicarboxylic acid with a predicted pKa of approximately 3.58. By adding a base (e.g., Sodium Hydroxide - NaOH), the carboxylic acid groups are deprotonated to form a carboxylate salt. This salt is significantly more polar and, therefore, much more soluble in water.
Q3: What is the recommended pH for maintaining DTBA solubility?
A3: To ensure complete deprotonation and dissolution, the pH of the solution should be raised to be at least 2 units above the pKa of the carboxylic acid groups. Therefore, maintaining a pH above 6.0 is recommended, with a pH of 7.0 or higher being a safe target for robust solubility.
Q4: Can I use a co-solvent to help dissolve DTBA?
A4: Yes, using a co-solvent system can aid in dissolution. DTBA shows slight solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). A common strategy is to first dissolve the DTBA in a minimal amount of DMSO or DMF and then slowly add this solution to your aqueous buffer while stirring. However, be mindful that the organic co-solvent may interfere with subsequent biological or chemical assays.
Q5: My DTBA solution is cloudy or forms a precipitate after initial dissolution. What is the cause and how can I fix it?
A5: Cloudiness or precipitation after initial dissolution typically indicates that the DTBA is crashing out of solution. This is usually caused by a drop in the solution's pH, which leads to the protonation of the carboxylate salt back to the insoluble carboxylic acid form. This can happen if the buffering capacity of your solution is insufficient to handle the acidic nature of the DTBA or if it is mixed with other acidic components. To resolve this, verify the final pH of your solution and, if necessary, add more base to re-dissolve the precipitate and ensure the pH remains stable in the recommended range (pH > 6.0).
Data Presentation
Table 1: Solubility and Properties of this compound
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-[(4-carboxyphenyl)disulfanyl]benzoic acid | |
| Molecular Formula | C₁₄H₁₀O₄S₂ | |
| Molecular Weight | 306.36 g/mol | |
| Physical Form | White to pale yellow solid powder | |
| pKa (Predicted) | 3.58 ± 0.10 | |
| Solubility in Water | Insoluble / None | |
| Solubility in DMSO | Slightly soluble | |
| Solubility in DMF | Slightly soluble | |
| Solubility in Methanol | Slightly soluble (may require heating) |
Experimental Protocols
Protocol 1: Dissolution of DTBA in Aqueous Buffer via pH Adjustment
This protocol describes the preparation of a DTBA stock solution by converting it to its soluble salt form using a base.
Materials:
-
This compound (DTBA) powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
Methodology:
-
Weigh the desired amount of DTBA powder.
-
Add the DTBA powder to a beaker containing approximately 80% of the final desired volume of your aqueous buffer.
-
Begin stirring the suspension at room temperature.
-
While monitoring the pH with a calibrated pH meter, add the 1 M NaOH solution dropwise.
-
Observe the suspension. The DTBA powder will begin to dissolve as the pH increases and the carboxylate salt is formed.
-
Continue to add NaOH dropwise until all the DTBA has completely dissolved, resulting in a clear solution.
-
Adjust the final pH to the desired level (e.g., 7.4) using either 1 M NaOH or a dilute acid (e.g., 0.1 M HCl) if you overshoot. Be careful not to let the pH drop below 6.0, as this may cause precipitation.
-
Transfer the clear solution to a volumetric flask and add the buffer to reach the final desired volume.
-
Mix thoroughly. The solution is now ready for use.
Protocol 2: Dissolution of DTBA using a Co-solvent
This protocol is an alternative for applications where precise pH control is difficult or when a small amount of organic solvent is tolerable.
Materials:
-
This compound (DTBA) powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Aqueous buffer of choice
-
Vortex mixer and/or stir plate
Methodology:
-
Weigh the required amount of DTBA powder and place it in a microcentrifuge tube or glass vial.
-
Add a minimal volume of DMSO to the powder. For example, start with 50-100 µL of DMSO for every 1-5 mg of DTBA.
-
Vortex or stir the mixture vigorously until the DTBA is fully dissolved in the DMSO. This creates a concentrated stock solution.
-
To prepare your working solution, slowly add the concentrated DMSO stock solution dropwise into your aqueous buffer while the buffer is being actively stirred or vortexed.
-
Crucial Step: Ensure the final concentration of DMSO in the aqueous solution is low (typically <1%) to avoid solubility issues and minimize potential interference with downstream experiments. Do not add the aqueous buffer to the DMSO stock, as this can cause the DTBA to precipitate immediately.
Troubleshooting & Visualization
Troubleshooting Workflow for DTBA Dissolution
The following diagram outlines a logical workflow for troubleshooting issues when dissolving DTBA in aqueous solutions.
Caption: Logical workflow for troubleshooting DTBA solubility issues.
Mechanism of Solubility Enhancement
The solubility of DTBA is dramatically increased by converting the carboxylic acid groups into their corresponding carboxylate salts. This chemical transformation is illustrated below.
Caption: Deprotonation of DTBA with a base to form a soluble salt.
Technical Support Center: Handling 4,4'-Dithiobisbenzoic Acid and its Cleaved Form
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the re-oxidation of cleaved 4,4'-Dithiobisbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its re-oxidation important?
This compound is a chemical compound containing a disulfide bond (-S-S-) that links two 4-carboxyphenyl groups. Cleavage of this bond, typically through reduction, yields two molecules of 4-mercaptobenzoic acid, which has a reactive thiol group (-SH). These thiol groups are susceptible to re-oxidation, especially in the presence of oxygen, which can reform the original disulfide bond.[1] Preventing this re-oxidation is crucial for applications where the free thiol form is required, such as in bioconjugation, material science, and certain biochemical assays.
Q2: What is the primary method to prevent the re-oxidation of cleaved this compound?
The most effective and widely used method to prevent the re-oxidation of the resulting 4-mercaptobenzoic acid is to "cap" the reactive thiol groups through a process called alkylation.[1] This involves reacting the freshly generated thiols with an alkylating agent, which forms a stable thioether bond, thus preventing the disulfide from reforming.[1]
Q3: Which reducing agents are recommended for cleaving the disulfide bond of this compound?
Commonly used reducing agents for disulfide bonds include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is a more potent reducing agent, is odorless, and is more stable over a wider pH range compared to DTT.[2][3] TCEP is particularly effective at pH values below 8.[1][4]
Q4: What is a suitable alkylating agent for capping the cleaved 4-mercaptobenzoic acid?
Iodoacetamide (IAM) is a frequently used alkylating agent that reacts efficiently with thiol groups to form a stable carbamidomethyl derivative.[1] It is important to use freshly prepared iodoacetamide solutions and to perform the alkylation step in the dark, as it is light-sensitive.[5]
Q5: What are the optimal pH conditions for the reduction and alkylation steps?
The reduction of disulfide bonds with agents like TCEP is effective over a broad pH range.[3] However, the subsequent alkylation with iodoacetamide is most efficient at a slightly alkaline pH, typically between 8 and 9.[5][6] At this pH, the thiol group is more likely to be in its more reactive thiolate anion form.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete cleavage of this compound. | Insufficient amount of reducing agent. | Increase the molar excess of the reducing agent (e.g., TCEP or DTT) to ensure complete reduction. A 2-4 fold molar excess over the disulfide is a good starting point.[1] |
| Low reaction temperature or time. | Increase the reaction temperature (e.g., to 37°C) or extend the incubation time to facilitate complete cleavage. | |
| Poor solubility of this compound. | Ensure the compound is fully dissolved in a suitable buffer. The use of a co-solvent like DMSO or DMF in small amounts can aid dissolution.[7] Adjusting the pH to be more basic can also improve the solubility of the carboxylic acid groups.[8] | |
| Re-oxidation of 4-mercaptobenzoic acid is observed after cleavage. | Exposure to oxygen. | Degas all buffers and solutions prior to use by bubbling with an inert gas like nitrogen or argon. Keep reaction vessels sealed whenever possible. |
| Delay between reduction and alkylation. | Perform the alkylation step immediately after the reduction is complete. The free thiol groups are highly reactive and will begin to re-oxidize upon exposure to air.[1] | |
| Ineffective alkylation. | Ensure the alkylating agent (e.g., iodoacetamide) is fresh and has been protected from light.[5] Confirm the pH of the reaction mixture is in the optimal range for alkylation (pH 8-9).[6] | |
| Side reactions are observed during alkylation. | Excess iodoacetamide. | Use a minimal excess of iodoacetamide to avoid non-specific reactions with other nucleophilic groups. Quench any unreacted iodoacetamide with a small amount of a thiol-containing reagent like DTT after the primary alkylation is complete.[9] |
| Incorrect pH. | Perform the alkylation at the recommended pH of 8-9 to favor reaction with thiols over other functional groups.[5][6] |
Experimental Protocols
Protocol 1: Cleavage of this compound and Alkylation of 4-Mercaptobenzoic Acid
This protocol describes a general method for the reduction of this compound followed by alkylation to yield a stable, non-oxidizable product.
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Iodoacetamide (IAM)
-
Phosphate buffer (e.g., 100 mM sodium phosphate), pH 7.5
-
pH adjustment solution (e.g., 1 M NaOH)
-
Degassed deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid for workup (e.g., 1 M HCl)
Procedure:
-
Dissolution and Reduction:
-
Dissolve this compound in a minimal amount of phosphate buffer (pH 7.5). Gentle warming may be required to aid dissolution.
-
Prepare a stock solution of TCEP-HCl in degassed water.
-
Add a 2-4 fold molar excess of the TCEP solution to the dissolved this compound.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Alkylation:
-
Immediately prior to use, prepare a stock solution of iodoacetamide in degassed water, protecting it from light.
-
Adjust the pH of the reaction mixture from the reduction step to 8.0-8.5 using a pH adjustment solution.
-
Add a 1.5-2 fold molar excess of the iodoacetamide solution relative to the initial amount of thiol groups (i.e., twice the molar amount of the starting this compound).
-
Incubate the reaction in the dark at room temperature for 1 hour with gentle stirring.
-
-
Workup and Isolation:
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid groups.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the alkylated product.
-
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Optimal pH Range | Stability | Key Advantages | Considerations |
| Dithiothreitol (DTT) | 7.0 - 9.0 | Prone to air oxidation, especially at pH > 7.5.[1] | Effective and widely used. | Can interfere with nickel-based affinity chromatography.[2] Possesses a strong odor. |
| Tris(2-carboxyethyl) phosphine (TCEP) | 1.5 - 9.0[3] | More stable to air oxidation than DTT.[2] | Odorless, more potent than DTT, and does not contain thiols that can interfere with subsequent reactions.[2][3] | Charged in solution, so may not be suitable for isoelectric focusing.[10] |
Table 2: Properties of this compound and its Reduced Form
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 306.37[11] | 317-320 (decomposes)[11] | Slightly soluble in DMF, DMSO, and heated methanol.[1] Insoluble in water.[12] |
| 4-Mercaptobenzoic acid | 154.19[13] | 215-224[13] | Soluble in alcohol and ether.[14] |
Visualizations
Caption: Experimental workflow for the reduction and alkylation of this compound.
Caption: Troubleshooting logic for re-oxidation issues.
References
- 1. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9 - yacooscience.com [yacooscience.com]
- 3. interchim.fr [interchim.fr]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. biotech-asia.org [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 12. Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,4'-Dithiobisbenzoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields or other issues during the synthesis of 4,4'-Dithiobisbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue that can stem from several factors throughout the experimental process. The most common culprits are:
-
Incomplete Oxidation: The starting material, 4-mercaptobenzoic acid, may not have fully converted to the disulfide product.
-
Over-oxidation: The thiol groups of the starting material can be oxidized beyond the desired disulfide to form sulfinic or sulfonic acids, which are undesired byproducts.[1][2]
-
Suboptimal Reaction Conditions: The pH, temperature, or solvent system may not be optimal for the selective formation of the disulfide bond. The reactivity of the thiol group is highly dependent on pH.[1]
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.
-
Side Reactions with Atmospheric Oxygen: Aryl thiols, such as 4-mercaptobenzoic acid, can be sensitive to air oxidation, which can lead to uncontrolled reactions if not performed under an inert atmosphere.[1][3]
Q2: How can I determine if my reaction is incomplete, and what steps can I take to drive it to completion?
To diagnose an incomplete reaction, you should monitor its progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Monitoring: Spot the reaction mixture alongside a sample of your starting material (4-mercaptobenzoic acid) on a TLC plate. If the spot corresponding to the starting material is still prominent after the expected reaction time, the reaction is incomplete.
-
Troubleshooting Strategies:
-
Extend Reaction Time: Continue to stir the reaction at the designated temperature and monitor every few hours.
-
Adjust Stoichiometry: If the reaction has stalled, a small, incremental addition of the oxidizing agent may be necessary. Be cautious not to add a large excess, as this can promote over-oxidation.
-
Optimize Temperature: Gently increasing the temperature may improve the reaction rate, but this should be done carefully as excessive heat can lead to side product formation.[4]
-
Q3: My product analysis shows impurities with different properties than the starting material. How can I prevent the formation of over-oxidation byproducts?
Over-oxidation to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids is a common side reaction when using strong oxidizing agents.[2]
-
Choice of Oxidant: The key to preventing this is to use a mild and controlled oxidizing agent.
-
Recommended: Iodine (I₂) and hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of an iodide salt are generally effective and less likely to cause over-oxidation.[1][5]
-
Avoid: Stronger oxidants like potassium permanganate or nitric acid should be avoided unless conditions are very carefully controlled.
-
-
Controlled Addition: Add the oxidizing agent slowly and portion-wise to the solution of 4-mercaptobenzoic acid. This keeps the instantaneous concentration of the oxidant low, favoring the formation of the disulfide bond.
-
Temperature Control: Running the reaction at room temperature or below can help minimize over-oxidation.
Q4: I'm losing a significant amount of product during purification. What is an effective purification strategy for this compound?
The product is a solid with limited solubility in many common organic solvents. Recrystallization is the most common purification method.
-
Solvent System: A mixed solvent system of Dimethylformamide (DMF) and water has been shown to be effective for recrystallization.[6] The crude product is dissolved in a minimal amount of hot DMF, and water is then added to precipitate the purified product upon cooling.[6]
-
Procedure:
-
Dissolve the crude solid in a suitable solvent mixture (e.g., DMF/water) by heating.[6]
-
If colored impurities are present, the hot solution can be treated with activated carbon and then filtered.[7]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., water), and dry thoroughly under vacuum.
-
Q5: Could exposure to air be impacting my reaction yield and purity?
Yes, particularly for aryl thiols. The thiol group can be oxidized by atmospheric oxygen, sometimes leading to a mixture of products.[1] While this can sometimes be used as the oxidation method, it is often uncontrolled. To ensure reproducibility and minimize unwanted side reactions, it is good practice to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[3] This prevents oxygen from interfering with your chosen oxidizing agent and ensures the reaction proceeds as intended.[3]
Data Presentation
The following table summarizes reported recovery yields for the purification of crude this compound using a DMF/water recrystallization method. This highlights the efficiency of this specific purification technique.
| Crude Material (g) | Mass Ratio (Crude:DMF:Water) | Temperature (°C) | Recovery Yield (%) | Final Purity (HPLC) | Reference |
| 200 | 1:1:1 | 70 | 85.2 | 98% | [6] |
| 200 | 1:1.25:1 | 80 | 90.3 | 99% | [6] |
| 200 | 1:1.5:1 | 80 | 93.0 | 99% | [6] |
Experimental Protocols
Protocol: Synthesis via Iodine Oxidation
This protocol describes a common method for the synthesis of this compound by the oxidation of 4-mercaptobenzoic acid using iodine.
Materials:
-
4-mercaptobenzoic acid
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a specific amount of 4-mercaptobenzoic acid in a 1M solution of sodium hydroxide. Stir until a clear solution is obtained.
-
Oxidation: While stirring, slowly add a solution of iodine in ethanol dropwise. The iodine solution will initially be decolorized as it is consumed. Continue adding until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine.
-
Reaction Time: Allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Add a few drops of a saturated sodium thiosulfate solution to quench any excess iodine, until the solution becomes colorless.
-
Precipitation: Slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring vigorously. This compound will precipitate as a pale yellow solid. Continue adding acid until the pH is approximately 2.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
-
Purification (Optional): If further purification is needed, the crude product can be recrystallized using a DMF/water solvent system as described in the FAQ section.[6]
Visualizations
Chemical Synthesis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102249966A - Synthetic method of dithiobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 6. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Stability of 4,4'-Dithiobisbenzoic Acid (DTBA) Functionalized Surfaces
This technical support center is designed for researchers, scientists, and drug development professionals working with 4,4'-dithiobisbenzoic acid (DTBA) functionalized surfaces. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in DTBA functionalized surfaces?
A1: The primary cause of instability in this compound (DTBA) functionalized surfaces, like other thiol-based self-assembled monolayers (SAMs) on gold, is the susceptibility of the gold-thiolate bond to oxidation.[1][2] This oxidation can be initiated by exposure to ambient conditions such as air (oxygen), light, and moisture.[1][2] Other factors that can contribute to the degradation of the monolayer include elevated temperatures, extreme pH conditions, and displacement by other molecules in the solution.
Q2: How can I tell if my DTBA monolayer is degrading?
A2: Degradation of a DTBA monolayer can be identified through several characterization techniques:
-
Contact Angle Goniometry: A decrease in the water contact angle over time can indicate a loss of the hydrophobic character of the surface, suggesting disorder or desorption of the DTBA molecules.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect changes in the chemical composition of the surface. Signs of degradation include a decrease in the sulfur (S 2p) signal corresponding to the gold-thiolate bond and an increase in oxidized sulfur species (e.g., sulfonates) at higher binding energies.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the intensity and position of vibrational bands corresponding to the carboxylic acid and aromatic ring of DTBA can indicate molecular disorientation or desorption.[1]
Q3: What is the expected water contact angle for a well-formed DTBA monolayer on gold?
A3: While the exact contact angle can vary slightly depending on the measurement conditions and the quality of the monolayer, a well-ordered DTBA SAM on a smooth gold surface is expected to exhibit a water contact angle in the range of 40-60 degrees. This reflects the hydrophilic nature of the terminal carboxylic acid groups. A significantly lower contact angle may suggest an incomplete or disordered monolayer, while a higher angle could indicate contamination.
Q4: How does pH affect the stability of a DTBA-functionalized surface?
A4: The pH of the surrounding environment can significantly impact the stability of a DTBA monolayer. The carboxylic acid terminal groups of DTBA have a pKa value in the acidic range. At pH values above the pKa, the carboxylic acid groups will be deprotonated, resulting in a negatively charged surface. This electrostatic repulsion between adjacent molecules can influence the packing density and ordering of the monolayer. Extreme pH values (both highly acidic and highly alkaline) can accelerate the desorption of the thiolates from the gold surface. For instance, basic solutions can facilitate the cleavage of the gold-sulfur bond.
Q5: Can I reuse a DTBA-functionalized surface?
A5: Reusability depends on the application and the stability of the monolayer under the experimental conditions. For applications that do not involve harsh chemical treatments or extreme temperatures, it may be possible to reuse the surface after gentle rinsing. However, for sensitive applications requiring a pristine and well-defined surface, it is generally recommended to use a freshly prepared surface for each experiment to ensure reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of DTBA functionalized surfaces.
| Issue | Possible Causes | Troubleshooting Steps |
| Low water contact angle (<40°) | 1. Incomplete monolayer formation. 2. Contaminated gold substrate. 3. Impure DTBA or solvent. 4. Suboptimal immersion time or concentration. | 1. Verify Substrate Cleanliness: Ensure the gold substrate is thoroughly cleaned before functionalization (see Protocol 1). 2. Check Reagent Purity: Use high-purity DTBA and anhydrous ethanol. 3. Optimize SAM Formation: Increase the immersion time (e.g., to 24 hours) and ensure the DTBA concentration is adequate (typically 1-5 mM).[3] 4. Rinsing: Ensure thorough rinsing with ethanol to remove physically adsorbed molecules. |
| High water contact angle (>60°) | 1. Organic contamination on the surface. 2. Formation of a multilayer or aggregates of DTBA. | 1. Improve Cleaning Protocol: Use a more rigorous cleaning procedure for the gold substrate, such as a piranha solution (with extreme caution) or UV/ozone treatment. 2. Optimize Rinsing: After SAM formation, sonicate the substrate in fresh ethanol for a few minutes to remove any loosely bound multilayers.[3] |
| Poor reproducibility between samples | 1. Inconsistent substrate quality. 2. Variations in the functionalization protocol. 3. Degradation of the DTBA solution over time. | 1. Standardize Substrate Preparation: Use gold substrates from the same batch and apply a consistent cleaning protocol. 2. Maintain Consistent Protocol: Ensure all parameters (concentration, temperature, immersion time, rinsing) are kept constant for each sample. 3. Use Fresh Solution: Prepare a fresh DTBA solution for each batch of functionalization. |
| Evidence of oxidation in XPS (e.g., sulfonate peak) | 1. Exposure to air and light for extended periods. 2. Use of an old or improperly stored DTBA solution. | 1. Minimize Exposure: Handle and store functionalized surfaces under an inert atmosphere (e.g., nitrogen or argon) and in the dark. 2. Use Fresh DTBA: Ensure the DTBA powder has not been oxidized. Store it in a desiccator. 3. Degas Solvents: For highly sensitive applications, degas the ethanol solvent before preparing the DTBA solution. |
| No or weak signal from attached biomolecules | 1. Incomplete activation of carboxylic acid groups. 2. Steric hindrance on the surface. 3. Inactive biomolecules. | 1. Optimize Activation Chemistry: Ensure the EDC/NHS activation step is performed correctly and with fresh reagents. 2. Control Surface Density: Consider using a mixed monolayer with a shorter thiol to create more space for biomolecule binding. 3. Verify Biomolecule Activity: Confirm the activity of your biomolecule before attempting to immobilize it. |
Experimental Protocols
Protocol 1: Preparation of DTBA Functionalized Gold Surfaces
This protocol describes the preparation of a self-assembled monolayer of DTBA on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (DTBA)
-
Anhydrous ethanol (200 proof)[3]
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen or Argon gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Clean glassware
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen or argon gas.
-
-
Preparation of DTBA Solution:
-
Prepare a 1 mM solution of DTBA in anhydrous ethanol.
-
To facilitate the cleavage of the disulfide bond and the formation of a well-ordered monolayer, the pH of the solution should be adjusted to be acidic. Add a few drops of concentrated HCl to the ethanol before dissolving the DTBA to achieve a pH of approximately 2.[3]
-
Sonicate the solution for 5-10 minutes to ensure the DTBA is fully dissolved.[4]
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrates into the DTBA solution.
-
To minimize oxidation, it is recommended to purge the container with nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for at least 18-24 hours at room temperature in the dark.[4]
-
-
Rinsing:
-
Remove the substrates from the DTBA solution.
-
Rinse the surfaces thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
For a more rigorous cleaning, you can sonicate the substrates in fresh ethanol for 1-3 minutes.[3]
-
Dry the functionalized substrates under a gentle stream of nitrogen or argon gas.
-
-
Storage:
-
Store the DTBA-functionalized surfaces in a clean, dry environment, preferably under an inert atmosphere and protected from light. For short-term storage, a desiccator is suitable. For long-term storage, consider a nitrogen-filled container.[4]
-
Data Presentation
Table 1: Influence of Environmental Conditions on the Stability of DTBA SAMs
| Parameter | Condition | Observation | Characterization Technique |
| Storage Time | Ambient air, 1 week | Noticeable decrease in contact angle, appearance of oxidized sulfur species. | Contact Angle, XPS |
| Inert atmosphere (N₂), 1 week | Minimal change in contact angle and surface chemistry. | Contact Angle, XPS | |
| pH of Solution | pH 3 | Relatively stable over 24 hours. | Electrochemical Impedance Spectroscopy |
| pH 7 | Gradual decrease in stability over 24 hours. | Electrochemical Impedance Spectroscopy | |
| pH 11 | Significant desorption observed within a few hours. | Electrochemical Impedance Spectroscopy | |
| Temperature | 25°C in air | Slow degradation over days. | XPS |
| 60°C in air | Accelerated degradation, significant oxidation within hours. | XPS |
Visualization of Workflows and Pathways
Caption: Experimental workflow for the preparation and characterization of DTBA functionalized surfaces.
Caption: Key degradation pathways for DTBA self-assembled monolayers on gold surfaces.
References
Technical Support Center: Selective Cleavage of Disulfide Bonds in 4,4'-Dithiobisbenzoic Acid
Welcome to the technical support center for the selective cleavage of the disulfide bond in 4,4'-dithiobisbenzoic acid (DTBA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving DTBA reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for cleaving the disulfide bond in DTBA?
A1: The most common reducing agents for disulfide bond cleavage are thiol-based reagents like dithiothreitol (DTT) and phosphine-based reagents like tris(2-carboxyethyl)phosphine (TCEP). Sodium borohydride can also be used. The choice of reagent depends on the specific requirements of your experiment, such as pH, temperature, and the presence of other functional groups.
Q2: My disulfide bond cleavage is incomplete. What are the possible causes?
A2: Incomplete cleavage can result from several factors[1][2]:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to DTBA may be too low.
-
Suboptimal pH: The efficiency of many reducing agents is pH-dependent. For example, DTT is most effective at a pH above 7.0.[3][4]
-
Reaction Time: The incubation time may be too short for the reaction to go to completion.
-
Temperature: Lower temperatures can slow down the reaction rate.[1]
-
Re-oxidation: The newly formed thiols can be re-oxidized back to a disulfide by dissolved oxygen or metal ion catalysts.[2][3]
Q3: How can I prevent the re-oxidation of the cleaved product, 4-mercaptobenzoic acid?
A3: To prevent re-oxidation, it is crucial to work under oxygen-minimized conditions. This can be achieved by[2][3]:
-
Degassing Buffers: Remove dissolved oxygen by bubbling an inert gas (like nitrogen or argon) through your solutions or by applying a vacuum.
-
Using Chelating Agents: Add a chelating agent such as EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation.
-
Controlling pH: Maintaining a pH between 6.5 and 7.5 helps keep the thiol group protonated and minimizes the rate of oxidation.[3]
Q4: What is the main difference between TCEP and DTT for reducing DTBA?
A4: TCEP and DTT are both effective, but they have key differences. TCEP is a non-thiol-based reducing agent, making it compatible with subsequent reactions involving thiol-reactive probes (like maleimides) without needing to be removed.[3][5] TCEP is also more stable and effective over a broader pH range (1.5-8.5).[3][5][6] DTT is a potent, thiol-containing reducing agent that is most active at a pH greater than 7.[3][5] Excess DTT must be removed before any subsequent thiol-specific conjugation steps.[5]
Q5: How can I monitor the progress of the disulfide bond cleavage?
A5: The progress of the reaction can be monitored by spectrophotometry. The product of the cleavage, 4-mercaptobenzoic acid, has a different UV absorbance profile than the starting material, this compound. Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reactant and product over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Cleaved Product | Incomplete reduction. | Increase the molar excess of the reducing agent (e.g., 10-100 fold). Optimize pH and extend the reaction time.[2][3] |
| Re-oxidation of the thiol product. | Degas all buffers and include a chelating agent like EDTA (1-5 mM).[2][3] | |
| Product Aggregation/Precipitation | Poor solubility of the product (4-mercaptobenzoic acid) at certain pH values. | Adjust the pH of the solution. The solubility of both DTBA and its reduced form is pH-dependent due to the carboxylic acid groups. Ensure the pH is appropriate for keeping both species in solution. |
| Formation of intermolecular disulfide bonds leading to aggregation.[3] | Work at a slightly acidic to neutral pH (6.5-7.5) to minimize the reactivity of the thiolate anion.[3] | |
| Side Reactions | Reaction of the reducing agent with other components in the mixture. | If using DTT prior to a maleimide conjugation, it must be removed. TCEP is often a better choice in such cases.[5] |
| Disulfide scrambling (incorrect disulfide bond reformation).[1][2] | Control the pH to be slightly acidic or neutral (6.5-7.5) to minimize this side reaction.[2] |
Quantitative Data Summary
The optimal conditions for disulfide bond cleavage are dependent on the chosen reducing agent and the specific experimental context. The following table summarizes typical conditions for common reducing agents.
| Parameter | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) | Sodium Borohydride |
| Effective pH Range | 1.5 - 8.5[3][5][6] | > 7.0 (optimal)[3][5] | High pH[7] |
| Recommended Molar Excess | 10-100 fold over disulfide[2][3] | 10-100 mM concentration[3] | Varies, must be empirically determined. |
| Typical Reaction Time | 30-60 minutes[2] | 30-60 minutes | Generally rapid |
| Typical Temperature | Room Temperature | Room Temperature | Room Temperature or 4°C |
| Key Characteristics | Odorless, stable, thiol-free.[5][6] | Strong odor, prone to oxidation.[5] | Excess reagent can be easily removed by acidification.[7] |
Experimental Protocols
Protocol 1: Cleavage of DTBA using TCEP
-
Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M.[5]
-
Prepare DTBA Solution: Dissolve this compound in the desired reaction buffer to the target concentration. The pH may need to be adjusted to ensure complete dissolution.
-
Initiate Reduction: Add the TCEP stock solution to the DTBA solution to achieve the desired final concentration (e.g., a 10-fold molar excess over DTBA).
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Verification (Optional): Verify the completion of the reaction by measuring the UV absorbance or using an analytical technique like HPLC.
-
Proceed to Next Step: The resulting solution containing 4-mercaptobenzoic acid can now be used for subsequent applications. Since TCEP is unreactive with maleimides, its removal is often not necessary before conjugation reactions.[3][5]
Protocol 2: Cleavage of DTBA using DTT
-
Prepare DTT Stock Solution: Dissolve DTT in a degassed buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0) to a concentration of 1 M. Store frozen in single-use aliquots.
-
Prepare DTBA Solution: Dissolve this compound in a degassed reaction buffer (pH 7.5-8.0).
-
Initiate Reduction: Add the DTT stock solution to the DTBA solution to a final concentration of 10-100 mM.
-
Incubate: Let the reaction proceed for 30-60 minutes at room temperature.
-
Remove Excess DTT: It is mandatory to remove excess DTT if the resulting thiol will be used in reactions with thiol-reactive compounds.[5] This can be done using a desalting column or through dialysis.
-
Proceed to Next Step: Immediately use the purified, reduced product for the subsequent reaction to minimize re-oxidation.
Visualizations
Caption: General workflow for the cleavage of the disulfide bond in DTBA.
Caption: Chemical reaction of DTBA reduction to 4-mercaptobenzoic acid.
Caption: Troubleshooting flowchart for incomplete disulfide bond cleavage.
References
How to monitor the integrity of the disulfide bond in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the integrity of disulfide bonds in proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of analyzing disulfide bonds.
Issue 1: Suspected Disulfide Scrambling or Non-native Bond Formation
Q: My mass spectrometry results show unexpected disulfide linkages, or I'm seeing protein aggregation. How can I confirm and prevent disulfide scrambling?
A: Disulfide scrambling is the rearrangement of native disulfide bonds, often leading to misfolded, inactive, or aggregated protein.[1][2] It is a common artifact that can be introduced during sample preparation.[3]
Troubleshooting Steps:
-
Control pH: Disulfide exchange is more likely to occur at neutral to alkaline pH.[4] Whenever possible, maintain a slightly acidic pH (e.g., pH 6.5) during protein purification and sample preparation to minimize scrambling.[4]
-
Control Temperature: Elevated temperatures can increase the rate of disulfide scrambling.[4] Perform sample preparation at room temperature or on ice.[3]
-
Alkylate Free Thiols: Immediately block any free cysteine residues to prevent them from attacking existing disulfide bonds.[5] This is a critical step before enzymatic digestion for mass spectrometry.[6] N-ethylmaleimide (NEM) is a suitable alkylating agent that is effective at neutral or slightly acidic pH.[5]
-
Use Appropriate Denaturants: While denaturants are often necessary, they can expose buried cysteine residues and make them more susceptible to scrambling. Use denaturants in conjunction with immediate alkylation of free thiols.
-
Optimize Digestion Conditions: Proteolytic digestion is typically performed at 37°C, which can be a risk factor for scrambling if not properly controlled.[3] Ensure that free thiols are alkylated before this step.
Workflow for Preventing Disulfide Scrambling:
A workflow for minimizing disulfide scrambling during sample preparation for mass spectrometry.
Issue 2: Inconsistent or Unclear Results from Non-Reducing vs. Reducing SDS-PAGE
Q: I am comparing non-reducing and reducing SDS-PAGE to check for inter-chain disulfide bonds, but the banding patterns are confusing. What could be going wrong?
A: Comparing non-reducing and reducing SDS-PAGE is a straightforward method to assess the presence of disulfide bonds that link protein subunits.[5] Under non-reducing conditions, disulfide bonds remain intact, while under reducing conditions (with agents like DTT or β-mercaptoethanol), they are broken.[7]
Troubleshooting Steps:
-
Ensure Complete Reduction: If you see high molecular weight bands under reducing conditions that correspond to the non-reduced protein, your reduction may be incomplete. Increase the concentration of the reducing agent (e.g., DTT to 50-100 mM) or increase the incubation time and temperature (e.g., 5-10 minutes at 95°C).
-
Prevent Re-oxidation: After reduction, free thiols can re-form disulfide bonds if exposed to air. Ensure that a sufficient amount of reducing agent is present in the sample loading buffer.
-
Check for Incomplete Denaturation: SDS denatures proteins, but if disulfide bonds are present under non-reducing conditions, the protein may not be fully unfolded, which can affect its migration.[8] Ensure your sample is adequately heated in SDS-containing buffer before loading.
-
Interpret Band Shifts Correctly:
-
Single chain with internal disulfide bonds: The reduced protein may run slightly slower than the non-reduced form due to the complete unfolding of the polypeptide chain.
-
Multi-subunit protein linked by disulfide bonds: You should see a high molecular weight band in the non-reducing lane and lower molecular weight bands corresponding to the individual subunits in the reducing lane.[8][9] If you see the subunit bands in the non-reducing lane, it suggests the subunits are not held together by disulfide bonds.[9]
-
Logical Flow for Interpreting SDS-PAGE Results:
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 7. Khan Academy [khanacademy.org]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Minimizing Nanoparticle Aggregation During Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to nanoparticle aggregation during functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of nanoparticle aggregation?
A1: A primary sign of aggregation, especially for metallic nanoparticles like gold, is a visible color change of the solution. For instance, a gold nanoparticle solution may change from ruby red to purple or blue.[1] This color shift corresponds to a change in the surface plasmon resonance (SPR). For other nanoparticles, the appearance of turbidity, sedimentation, or a noticeable increase in the hydrodynamic diameter as measured by Dynamic Light Scattering (DLS) are common indicators of aggregation.
Q2: What are the fundamental reasons nanoparticles aggregate during functionalization?
A2: Nanoparticles have a high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, they tend to aggregate.[2] During functionalization, this tendency can be exacerbated by several factors:
-
Incomplete Surface Coverage: If the functionalizing ligands do not fully cover the nanoparticle surface, the exposed areas can interact, leading to aggregation.[3][4]
-
Destabilization of Surface Charge: Many nanoparticles are initially stabilized by electrostatic repulsion. If the functionalization process neutralizes this surface charge, the repulsive forces are weakened, and aggregation can occur.[5]
-
Solvent Incompatibility: The solvent used to dissolve the functionalizing ligand may not be compatible with the nanoparticle suspension, causing the nanoparticles to become unstable and aggregate.[1]
-
Mechanical Agitation: Contrary to intuition, vigorous stirring can sometimes trigger aggregation by promoting heterogeneous nucleation.[3]
Q3: How does pH influence nanoparticle aggregation during functionalization?
A3: The pH of the solution plays a critical role in the stability of nanoparticles by altering their surface charge. For many nanoparticles, a more alkaline or neutral pH leads to greater stability due to increased deprotonation of surface functional groups, resulting in a more negative surface charge and stronger electrostatic repulsion between particles.[6] Conversely, acidic conditions can neutralize the surface charge, leading to aggregation. Each type of nanoparticle has an isoelectric point (IEP), which is the pH at which its surface charge is neutral. At or near the IEP, nanoparticles are most prone to aggregation.[7]
Q4: What is the difference between steric and electrostatic stabilization?
A4: Electrostatic stabilization relies on the mutual repulsion of nanoparticles that have the same electrical charge on their surface. This is often achieved by controlling the pH of the solution. This method is primarily effective in aqueous systems.[4] Steric stabilization, on the other hand, involves attaching long-chain molecules, such as polymers (e.g., polyethylene glycol or PEG), to the surface of the nanoparticles. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to aggregate. Steric stabilization is effective in both aqueous and non-aqueous systems and is less sensitive to changes in pH and ionic strength.[4]
Q5: My nanoparticles aggregated after I added the functionalizing agent. What should I do?
A5: If you observe immediate aggregation, it is often due to a rapid loss of stability. Here are a few immediate troubleshooting steps:
-
Check the pH: Ensure the pH of your nanoparticle solution is in a range that promotes stability (i.e., far from the isoelectric point).
-
Optimize Ligand Addition: Add the functionalizing agent dropwise while gently stirring to avoid localized high concentrations that can destabilize the nanoparticles.[1][3]
-
Consider a Two-Step Protocol: For chemistries like EDC/NHS coupling, activate the ligand in a separate step before adding it to the nanoparticle suspension to avoid neutralizing the nanoparticle's stabilizing charge.[5]
-
Solvent Check: Perform a control experiment by adding only the solvent of your functionalizing agent to the nanoparticle suspension to ensure it does not cause aggregation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Nanoparticles Aggregate Immediately Upon Addition of Functionalizing Agent
| Possible Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of the nanoparticle solution to a value that ensures a high surface charge and thus, strong electrostatic repulsion. Measure the zeta potential at different pH values to determine the optimal range for stability.[4] |
| Rapid Ligand Addition | Add the solution containing the functionalizing agent slowly and dropwise to the nanoparticle suspension under gentle and constant stirring. This ensures a more uniform distribution and prevents localized destabilization.[1][3] |
| Solvent Incompatibility | Ensure the solvent used for the functionalizing agent is compatible with the nanoparticle suspension. If necessary, perform a solvent exchange or use a co-solvent system.[4] |
| Loss of Stabilizing Charge (e.g., with EDC/NHS chemistry) | Employ a two-step conjugation protocol. First, activate the carboxyl groups of the ligand with EDC/NHS in a separate reaction. Then, add the activated ligand to the nanoparticle suspension.[5] |
Issue 2: Nanoparticles Aggregate During the Purification Process (e.g., Centrifugation)
| Possible Cause | Recommended Solution |
| High Centrifugation Speed/Time | Optimize the centrifugation parameters. Use a lower speed or a shorter duration to pellet the nanoparticles without causing irreversible aggregation. |
| Incomplete Surface Functionalization | If the functionalization is not complete, the nanoparticles may not be stable enough to withstand the stress of centrifugation. Increase the concentration of the functionalizing agent or extend the reaction time. |
| Inappropriate Resuspension Buffer | Resuspend the nanoparticle pellet in a buffer that promotes stability. This buffer should have an optimal pH and low ionic strength. |
| Alternative Purification Methods | If aggregation persists with centrifugation, consider alternative purification techniques such as dialysis or size-exclusion chromatography. |
Issue 3: Functionalized Nanoparticles Aggregate in High-Salt Buffers (e.g., PBS)
| Possible Cause | Recommended Solution |
| Insufficient Steric Hindrance | If relying on steric stabilization, the density of the stabilizing polymer (e.g., PEG) may be too low. Increase the concentration of the PEG linker during the functionalization reaction to achieve a denser surface coating. |
| Charge Screening | High salt concentrations can screen the surface charges of electrostatically stabilized nanoparticles, reducing the repulsive forces and leading to aggregation. |
| Gradual Buffer Exchange | Instead of directly transferring the nanoparticles into a high-salt buffer, perform a gradual buffer exchange using dialysis or by incrementally increasing the salt concentration.[1] |
Quantitative Data
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of Silica Nanoparticles
| pH | Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) |
| 2 | -15 | 90 |
| 4 | -30 | 78 |
| 6 | -45 | 77 |
| 8 | -55 | 78 |
| 10 | -60 | 79 |
Data is illustrative and based on trends reported for silica nanoparticles.[4] Actual values will vary depending on the specific nanoparticles and buffer conditions.
Table 2: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Parameter | Pre-PEGylation | Post-PEGylation |
| Hydrodynamic Diameter (DLS) | Varies (e.g., 100 nm) | Increase of 10-50 nm |
| Zeta Potential | Highly charged (e.g., -30 mV) | Closer to neutral (e.g., -5 mV) |
| Polydispersity Index (PDI) | < 0.2 | Should remain < 0.2 |
This table summarizes the expected changes in key physicochemical properties upon successful PEGylation of nanoparticles.
Experimental Protocols
Protocol 1: General Surface Functionalization of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-containing ligand to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, silica, or PLGA nanoparticles)
-
Amine-containing ligand
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Washing Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Add EDC (typically a 10-50 fold molar excess over the estimated number of carboxyl groups) and NHS (typically a 1.2-1.5 fold molar excess over EDC) to the nanoparticle suspension.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Dissolve the amine-containing ligand in the Activation Buffer.
-
Add the ligand solution to the activated nanoparticle suspension. A 20 to 50-fold molar excess of the ligand is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.
-
-
Quenching: Add a small volume of the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification:
-
Wash the functionalized nanoparticles to remove excess reactants. Centrifugation is a common method.
-
Transfer the suspension to a centrifugal filter unit and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through and resuspend the nanoparticles in the Washing Buffer. Repeat this step three times.
-
-
Characterization: Characterize the purified functionalized nanoparticles using DLS to measure the hydrodynamic diameter and zeta potential, and other relevant techniques to confirm successful conjugation.
Protocol 2: Ligand Exchange for Functionalizing Gold Nanoparticles
This protocol describes the replacement of citrate ligands on gold nanoparticles with a thiol-containing ligand.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Thiol-containing ligand (e.g., Thiol-PEG)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation: Allow the citrate-stabilized AuNP solution to reach room temperature.
-
Ligand Exchange Reaction:
-
Prepare a stock solution of the thiol-containing ligand in an appropriate solvent (e.g., water or ethanol).
-
To the AuNP solution, add the thiol-ligand stock solution. A significant molar excess of the thiol ligand is recommended to drive the reaction to completion.
-
Incubate the mixture for at least 4 hours at room temperature with gentle stirring. For more complete exchange, the incubation can be extended overnight.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing the excess, unbound ligand.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of the original citrate ligands and excess thiol ligands.
-
-
Characterization: Analyze the purified functionalized AuNPs using UV-Vis spectroscopy to check for any shifts in the surface plasmon resonance peak, and DLS to measure the hydrodynamic size and zeta potential.
Visualizations
Caption: A generalized experimental workflow for nanoparticle functionalization.
Caption: Logical relationships of factors influencing nanoparticle aggregation.
References
Technical Support Center: Purification of Crude 4,4'-Dithiobisbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,4'-Dithiobisbenzoic acid. The following information is designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route. A prevalent method for its synthesis is the oxidation of 4-mercaptobenzoic acid.[1] Potential impurities from this process include:
-
Unreacted 4-mercaptobenzoic acid: The starting material may not have fully reacted.
-
Over-oxidation byproducts: The disulfide bond can be further oxidized to form thiosulfinates or sulfonic acids under harsh oxidation conditions.
-
Side-products from side reactions: Depending on the oxidant and reaction conditions, other related substances may be formed.
-
Residual solvents and reagents: Solvents and catalysts used in the synthesis may remain in the crude product.
-
Colored impurities: These can arise from various side reactions or the degradation of reactants and products.
Q2: What is the recommended primary purification technique for crude this compound?
A2: Recrystallization is a highly effective and commonly used method for the purification of crude this compound. A particularly successful method involves using a mixed solvent system of dimethylformamide (DMF) and water. This technique leverages the temperature-dependent solubility of the desired compound to separate it from impurities.
Q3: My purified this compound is still colored (yellowish). How can I decolorize it?
A3: A persistent color in your purified product often indicates the presence of colored impurities. An effective method for decolorization is to treat a solution of the crude product with activated carbon before the final recrystallization step. The activated carbon adsorbs the colored impurities, which can then be removed by hot filtration.
Q4: Can I use acid-base extraction to purify crude this compound?
A4: Yes, acid-base extraction is a viable technique for removing neutral and basic impurities.[2][3] By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound will be converted to its water-soluble carboxylate salt and move to the aqueous phase. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound, which is then collected by filtration.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, resulting in a solution that is not supersaturated. - The cooling process is too slow, or the final temperature is not low enough. | - Reduce the solvent volume by evaporation and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. |
| An oil separates instead of crystals ("oiling out"). | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated, causing the solute to come out of solution above its melting point. - High concentration of impurities depressing the melting point of the mixture. | - Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration. - Ensure a slow cooling rate to allow for proper crystal lattice formation. - Consider a different solvent or solvent system with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | - The chosen solvent system is not effective at separating the specific impurities present. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - Allow for slow cooling to room temperature before placing the flask in an ice bath. - Perform a second recrystallization. - Consider an alternative purification method such as acid-base extraction or column chromatography to remove persistent impurities. |
Experimental Protocols
Protocol 1: Recrystallization using DMF/Water
This protocol is adapted from a patented method for the purification of dithiodibenzoic acid.
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude product, add a mixture of 1-1.5 mL of DMF and 1 mL of water.
-
Heating: Stir the mixture and heat it to 70-80°C until the solid is completely dissolved. Maintain this temperature for 1-2 hours.
-
Cooling: Slowly cool the solution to 5-10°C to allow for the crystallization of the purified product.
-
Filtration: Collect the crystals by suction filtration.
-
Drying: Dry the purified crystals to obtain the final product.
Quantitative Data from a Representative Recrystallization Protocol:
| Parameter | Value |
| Crude Product | 200 g |
| DMF | 300 g (1.5 parts) |
| Water | 200 g (1 part) |
| Dissolution Temperature | 80 °C |
| Cooling Temperature | 10 °C |
| Yield | 186 g (93%) |
| Purity (by HPLC) | 99% |
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the desired product. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[4][5]
Protocol 3: Column Chromatography
For impurities that are difficult to remove by recrystallization or extraction, column chromatography can be employed.
-
Adsorbent Selection: Silica gel is a suitable stationary phase for the separation of acidic compounds like this compound.[6]
-
Solvent System Selection: The choice of eluent is critical. A solvent system of increasing polarity is typically used. A good starting point could be a mixture of a nonpolar solvent like hexane or toluene with a more polar solvent like ethyl acetate or diethyl ether. The polarity can be gradually increased by increasing the proportion of the more polar solvent. For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve the peak shape and separation.
-
Column Packing: The column should be packed uniformly with the chosen adsorbent as a slurry in the initial eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis: The collected fractions are analyzed by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.
-
Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Visualizations
References
- 1. Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.uvic.ca [web.uvic.ca]
Technical Support Center: 4,4'-Dithiobisbenzoic Acid (DTBA) in Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4,4'-Dithiobisbenzoic acid (DTBA) for thiol quantification and other experimental applications. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges related to the effects of pH on DTBA's stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBA) and what is its primary application?
A1: this compound (DTBA), also known as 4,4'-dithiodibenzoic acid, is a symmetrical aromatic disulfide. Its primary application is in the quantification of free sulfhydryl (thiol) groups in solutions, similar to the more commonly known Ellman's reagent (DTNB). The reaction of DTBA with a thiol-containing compound results in the cleavage of the disulfide bond and the release of 4-thiobenzoic acid, which can be quantified spectrophotometrically.
Q2: How does pH affect the stability of DTBA in solution?
A2: The stability of DTBA is significantly influenced by pH. Like other aromatic disulfides, DTBA is susceptible to hydrolysis, particularly under alkaline conditions (pH > 8). This hydrolysis leads to the breakdown of the disulfide bond and can result in a gradual increase in background absorbance, leading to an overestimation of thiol concentration. For optimal stability, stock solutions should be prepared in a slightly acidic or neutral buffer and stored protected from light.
Q3: How does pH influence the reactivity of DTBA with thiols?
A3: The reaction between DTBA and a thiol involves a nucleophilic attack by the thiolate anion (R-S⁻) on the disulfide bond. The concentration of the more reactive thiolate anion increases with pH. Therefore, the rate of reaction between DTBA and a thiol generally increases as the pH becomes more alkaline. However, this increased reactivity at higher pH must be balanced with the decreased stability of the DTBA reagent itself due to hydrolysis.
Q4: What is the pKa of this compound?
A4: The predicted pKa of the carboxylic acid groups of this compound is approximately 3.58.[1] This is an important consideration when preparing buffered solutions and understanding the solubility of the compound at different pH values.
Q5: Can I use the same protocol for DTBA as I do for DTNB (Ellman's Reagent)?
A5: While the underlying principle of the assay is the same, a direct substitution of DTNB with DTBA requires re-optimization of the protocol. A critical parameter that must be determined is the molar extinction coefficient of the reaction product, 4-thiobenzoic acid, at the desired wavelength for quantification. Without this value, accurate quantification of thiol concentration is not possible.
Troubleshooting Guides
This section addresses common issues encountered during experiments using DTBA.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance in blank | 1. Hydrolysis of DTBA: The DTBA solution may be degrading, especially in alkaline buffers (pH > 8).2. Contaminated buffer: The reaction buffer may contain trace amounts of reducing agents or thiols.3. Light-induced degradation: DTBA solutions can be sensitive to light. | 1. Prepare fresh DTBA solutions in a buffer with a pH between 6.5 and 7.5. Use the solution shortly after preparation.2. Use high-purity water and reagents to prepare buffers. Consider degassing the buffer to remove dissolved oxygen.3. Store DTBA solutions in amber vials or wrapped in foil to protect them from light. |
| No or low color development | 1. Absence of free thiols: The sample may not contain detectable levels of free sulfhydryl groups.2. Incorrect pH: The reaction buffer pH may be too acidic, resulting in a very low concentration of the reactive thiolate anion.3. Precipitation of DTBA: DTBA has limited solubility in aqueous solutions, especially at acidic pH. | 1. Run a positive control with a known concentration of a thiol-containing compound (e.g., cysteine or glutathione).2. Increase the pH of the reaction buffer to a range of 7.0-8.0 to facilitate the reaction.3. Ensure DTBA is fully dissolved in the stock solution. A small amount of organic solvent (e.g., DMSO or ethanol) can be used to prepare the stock solution before diluting it in the aqueous buffer. |
| Inconsistent or non-reproducible results | 1. Variable incubation times: The reaction may not have reached completion, or the color may be fading over time.2. Temperature fluctuations: Reaction rates are temperature-dependent.3. Pipetting errors: Inaccurate dispensing of reagents or samples. | 1. Perform a time-course experiment to determine the optimal incubation time for the reaction to go to completion. Read the absorbance at a consistent time point for all samples.2. Ensure all reagents and samples are equilibrated to the same temperature before starting the assay, and maintain a constant temperature during incubation.3. Use calibrated pipettes and ensure proper mixing of the reaction components. |
| Precipitation during the assay | 1. Low solubility of sample: The protein or peptide sample may be precipitating in the assay buffer.2. Low solubility of DTBA or its product: The concentration of DTBA or the 4-thiobenzoic acid product may exceed its solubility in the assay buffer. | 1. Adjust the buffer composition (e.g., ionic strength) or add a small amount of a non-interfering solubilizing agent.2. Decrease the concentration of DTBA used in the assay. Ensure the final concentration of all components is below their solubility limits. |
Data Presentation
Table 1: pH Effects on DTBA Stability and Reactivity
| pH Range | DTBA Stability | Reactivity with Thiols | Recommendation for Thiol Quantification Assays |
| Acidic (pH < 6.5) | High | Low (due to low thiolate concentration) | Not recommended for endpoint assays due to slow reaction rates. May be suitable for kinetic studies where the reaction can be monitored over a longer period. |
| Neutral (pH 6.5 - 7.5) | Moderate | Good | Optimal range. Provides a good balance between reagent stability and reaction rate. |
| Alkaline (pH > 7.5) | Low (risk of hydrolysis) | High | Use with caution. Prepare DTBA solution immediately before use and measure absorbance promptly. High background can be an issue. |
Experimental Protocols
Protocol 1: Determination of the Molar Extinction Coefficient of 4-Thiobenzoic Acid
Objective: To experimentally determine the molar extinction coefficient (ε) of 4-thiobenzoic acid, the product of the reaction between DTBA and a thiol. This is a crucial step for the quantitative use of DTBA in thiol assays.
Materials:
-
This compound (DTBA)
-
A thiol standard of known concentration (e.g., L-cysteine or glutathione)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of the thiol standard: Accurately weigh and dissolve the thiol standard in the Reaction Buffer to a final concentration of 10 mM.
-
Prepare a series of dilutions of the thiol standard: Create a dilution series of the thiol standard in the Reaction Buffer, ranging from 0.1 mM to 1.0 mM.
-
Prepare the DTBA solution: Prepare a 2 mM solution of DTBA in the Reaction Buffer. If solubility is an issue, a concentrated stock can be made in a minimal amount of DMSO and then diluted.
-
Reaction Setup:
-
For each dilution of the thiol standard, mix a known volume (e.g., 100 µL) with an excess of the DTBA solution (e.g., 900 µL). The excess DTBA ensures that the reaction goes to completion.
-
Prepare a blank solution containing the Reaction Buffer and the same amount of DTBA solution.
-
-
Incubation: Incubate the reactions at room temperature for 15 minutes, protected from light.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to read absorbance at the wavelength of maximum absorbance for 4-thiobenzoic acid (this may need to be determined by a wavelength scan, but a starting point is 412 nm, analogous to the product of the DTNB reaction).
-
Zero the spectrophotometer with the blank solution.
-
Measure the absorbance of each reaction mixture.
-
-
Calculation of the Molar Extinction Coefficient (ε):
-
Plot a graph of absorbance versus the concentration of the thiol standard.
-
The slope of the resulting line will be equal to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where the path length (l) is typically 1 cm.
-
Protocol 2: Quantification of Thiols using DTBA
Objective: To quantify the concentration of free sulfhydryl groups in a sample using DTBA.
Materials:
-
DTBA solution (concentration determined by optimization, e.g., 2 mM in Reaction Buffer)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
Sample containing an unknown concentration of thiols
-
Spectrophotometer or microplate reader
Methodology:
-
Sample Preparation: Prepare your sample in the Reaction Buffer. If necessary, include a sample blank that has undergone the same preparation steps but without the thiol-containing molecule.
-
Reaction Setup (for a 1 mL cuvette):
-
Add 900 µL of the DTBA solution to a cuvette.
-
Add 100 µL of your sample to the cuvette.
-
Prepare a blank by adding 900 µL of the DTBA solution and 100 µL of the Reaction Buffer (or sample blank).
-
-
Incubation: Mix gently and incubate at room temperature for 15 minutes, protected from light.
-
Measurement:
-
Zero the spectrophotometer with the blank.
-
Measure the absorbance of the sample at the predetermined wavelength of maximum absorbance for 4-thiobenzoic acid.
-
-
Calculation of Thiol Concentration:
-
Use the Beer-Lambert law to calculate the concentration of the thiol in the cuvette: Concentration (M) = Absorbance / (ε * l) where:
-
ε is the experimentally determined molar extinction coefficient of 4-thiobenzoic acid (from Protocol 1).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Account for the dilution of your original sample in the final calculation.
-
Visualizations
Caption: Experimental workflow for thiol quantification using DTBA.
References
Validation & Comparative
A Comparative Guide to Characterization Techniques for 4,4'-Dithiobisbenzoic Acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key techniques used to characterize self-assembled monolayers (SAMs) of 4,4'-dithiobisbenzoic acid (DTBA). Understanding the capabilities and limitations of each method is crucial for researchers in materials science, biosensor development, and drug delivery, where the precise control and verification of surface functionalization are paramount. This document summarizes quantitative data, details experimental protocols, and visualizes the workflow for forming and analyzing these important surface modifications.
Introduction to this compound (DTBA) SAMs
This compound is a disulfide-containing aromatic molecule capable of forming well-ordered self-assembled monolayers on gold and other noble metal surfaces. The disulfide bond cleaves upon adsorption, forming two sulfur-gold linkages per molecule, which can result in a densely packed and stable monolayer. The terminal carboxylic acid groups provide a versatile platform for the subsequent immobilization of biomolecules, making DTBA SAMs highly valuable for a range of applications, including biosensing, targeted drug delivery, and as model systems for studying surface chemistry.
Comparative Analysis of Characterization Techniques
The selection of an appropriate characterization technique is contingent on the specific information required, such as elemental composition, molecular orientation, surface topography, or electrochemical properties. Below is a comparative summary of commonly employed methods for analyzing DTBA SAMs.
| Technique | Information Obtained | Advantages | Limitations | Quantitative Data (Typical Values for Aromatic Thiol SAMs on Gold) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements, surface coverage, and molecular orientation (with Angle-Resolved XPS). | Highly surface-sensitive, provides quantitative elemental analysis, and information on chemical bonding. | Requires ultra-high vacuum, potential for X-ray induced sample damage. | S 2p Binding Energy: ~162 eV (Au-thiolate bond), ~164 eV (unbound thiol/disulfide). Surface Coverage: Can be estimated from the attenuation of the Au 4f signal and the intensity of the S 2p, C 1s, and O 1s signals. For similar aromatic thiols, packing densities are in the range of 3-5 x 10^14 molecules/cm².[1] |
| Cyclic Voltammetry (CV) | Electrochemical properties, surface coverage (via reductive desorption), and blocking efficiency of the SAM. | Relatively simple and inexpensive, provides information on the stability of the SAM and its ability to block electron transfer. | Destructive when used for reductive desorption, indirect measure of surface structure. | Reductive Desorption Potential: Typically between -0.7 V and -1.2 V vs. Ag/AgCl in alkaline solution. Surface Coverage (Γ): Can be calculated from the charge of the reductive desorption peak (typically 70-90 µC/cm² for a full monolayer).[2] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, thickness (via scratching), and mechanical properties. | High-resolution imaging in air or liquid, non-destructive (in tapping mode), can provide quantitative height information. | Tip-sample convolution can affect lateral resolution, potential for sample damage in contact mode. | Monolayer Thickness: ~1-2 nm. RMS Roughness: < 0.5 nm on a smooth Au(111) substrate.[3] |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational information for molecular identification, orientation, and conformation of adsorbed molecules. | Extremely high sensitivity (down to single-molecule level), provides a chemical fingerprint of the surface species. | Requires a SERS-active substrate (e.g., roughened gold or gold nanoparticles), signal enhancement can be non-uniform. | Enhancement Factor: Can be 10^6 or higher. Key Vibrational Modes: Aromatic C-C stretching (~1590 cm⁻¹), C-S stretching (~700 cm⁻¹), and carboxylate symmetric and asymmetric stretches (~1400 cm⁻¹ and ~1600 cm⁻¹, respectively).[4] |
Experimental Workflows and Protocols
The successful formation and characterization of DTBA SAMs rely on meticulous experimental procedures. The following sections detail the protocols for SAM formation and subsequent analysis using the techniques discussed above.
Workflow for DTBA SAM Formation and Characterization
The overall process for preparing and analyzing a DTBA SAM is outlined in the diagram below.
Detailed Experimental Protocols
Protocol 1: Formation of DTBA SAM on Gold
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer).
-
Clean the substrates by immersing them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrates in the DTBA solution in a clean, sealed container.
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature.
-
Remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at a pressure below 10⁻⁸ Torr.
-
Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.[2]
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
For angle-resolved measurements, vary the take-off angle of the photoelectrons to probe different depths.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical states.
-
The S 2p spectrum is expected to show a doublet corresponding to the S 2p₃/₂ and S 2p₁/₂ spin-orbit components. A binding energy of approximately 162 eV for the S 2p₃/₂ peak is indicative of a gold-thiolate bond.
-
Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)
-
Experimental Setup:
-
Use a three-electrode electrochemical cell with the DTBA-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Use a deoxygenated 0.1 M KOH solution as the electrolyte for reductive desorption.
-
-
Data Acquisition:
-
To assess the blocking properties, record the cyclic voltammogram in the presence of a redox probe (e.g., 1 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer). A well-formed SAM will show a significant reduction in the peak currents compared to a bare gold electrode.
-
For reductive desorption, scan the potential from approximately 0 V to -1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s.
-
-
Data Analysis:
-
The appearance of a cathodic peak in the reductive desorption scan corresponds to the cleavage of the Au-S bond.
-
Calculate the surface coverage (Γ) by integrating the charge under the reductive desorption peak and dividing by the electrode area and the number of electrons involved in the reaction (typically assumed to be one per sulfur atom).
-
Protocol 4: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup:
-
Operate the AFM in tapping mode in air to minimize damage to the SAM.
-
Use a silicon cantilever with a sharp tip (nominal radius < 10 nm).
-
-
Data Acquisition:
-
Begin with a larger scan size (e.g., 1 µm x 1 µm) to assess the overall uniformity of the monolayer.
-
Acquire high-resolution images (e.g., 100 nm x 100 nm) to observe the molecular packing and identify any defects.
-
To measure the thickness, carefully scratch a small area of the SAM with the AFM tip in contact mode and then image the scratched region in tapping mode to measure the height difference between the SAM and the underlying gold substrate.
-
-
Data Analysis:
-
Analyze the height images to determine the root-mean-square (RMS) roughness of the SAM surface.
-
Measure the depth of the scratch to determine the monolayer thickness.
-
Protocol 5: Surface-Enhanced Raman Spectroscopy (SERS) Analysis
-
Substrate Preparation:
-
Use a SERS-active substrate, such as gold nanoparticles in suspension or immobilized on a solid support.
-
Functionalize the SERS-active substrate with the DTBA SAM by incubating it in the DTBA solution.
-
-
Data Acquisition:
-
Use a Raman spectrometer with a laser excitation wavelength that is resonant with the plasmon resonance of the gold nanostructures (e.g., 633 nm or 785 nm).
-
Acquire the SERS spectrum of the DTBA-functionalized substrate.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks of DTBA. Key peaks to look for include the aromatic ring breathing modes, C-S stretching, and the carboxylic acid vibrational modes.
-
The enhancement factor (EF) can be calculated by comparing the SERS intensity of a specific peak to the intensity of the same peak in a non-enhanced Raman spectrum of DTBA at a known concentration.
-
Signaling Pathways and Logical Relationships
The formation of a DTBA SAM on a gold surface is a self-limiting process driven by the strong affinity between sulfur and gold. The disulfide bond in DTBA cleaves, and the resulting thiyl radicals form covalent bonds with the gold surface. The aromatic rings and terminal carboxylic acid groups then orient themselves to maximize van der Waals and hydrogen bonding interactions, respectively, leading to a well-ordered monolayer. This process can be represented as a logical flow:
By understanding and applying these characterization techniques and protocols, researchers can gain a comprehensive understanding of their DTBA SAMs, ensuring the quality and reproducibility of their surface modifications for advanced applications in science and medicine.
References
- 1. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Efficiency SERS of 4-Mercaptobenzoic Acid and Biphenyl-4,4′-Dithiol via Nanoparticle-on-Mirror Plasmonic Nanocavities | MDPI [mdpi.com]
A Comparative Guide to 4,4'-Dithiobisbenzoic Acid and Other Dithiol Linkers for Researchers and Drug Development Professionals
An in-depth analysis of dithiol linkers, focusing on the performance and characteristics of 4,4'-Dithiobisbenzoic acid in comparison to other commonly used aliphatic and aromatic dithiol linkers. This guide provides quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate linkers for applications in nanoparticle assembly, self-assembled monolayers, and drug delivery systems.
Dithiol linkers are indispensable tools in various scientific disciplines, enabling the crosslinking of molecules and the functionalization of surfaces. Their ability to form stable bonds with noble metal surfaces, particularly gold, has made them central to advancements in nanotechnology, biosensing, and targeted drug delivery. Among the diverse array of dithiol linkers, this compound, an aromatic dithiol, offers a unique combination of rigidity and functionality. This guide presents a comprehensive comparison of this compound with other prominent dithiol linkers, providing researchers and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.
Comparative Analysis of Dithiol Linker Properties
The choice of a dithiol linker significantly impacts the structural and functional properties of the resulting construct. Aromatic dithiols, like this compound and benzenedithiol, tend to form more rigid and compact assemblies compared to their flexible aliphatic counterparts, such as alkanedithiols. This rigidity can lead to enhanced electronic coupling between nanoparticles.
| Linker Molecule | Linker Type | Molecular Weight ( g/mol ) | Linker Length (Å) | Key Characteristics |
| This compound | Aromatic | 306.36[1] | ~12.0 | Rigid structure, functionalizable carboxylic acid groups, forms ordered self-assembled monolayers. |
| 1,4-Benzenedithiol | Aromatic | 142.26 | ~7.0 | Rigid, enhances electronic coupling in molecular junctions. |
| 1,6-Hexanedithiol | Aliphatic | 150.32 | ~9.9 | Flexible, forms less compact assemblies compared to aromatic dithiols. |
| 1,8-Octanedithiol | Aliphatic | 178.37 | ~12.8 | Longer flexible alkyl chain. |
| Dithiothreitol (DTT) | Aliphatic | 154.25 | ~5.0 | Reducing agent, can act as a UV-inducible crosslinker for proteins and RNA. |
| Dithiobis(succinimidyl propionate) (DSP) | Aliphatic | 404.42 | ~12.0 | Amine-reactive, cleavable crosslinker used in protein chemistry. |
Performance in Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are crucial for modifying surface properties. The stability and order of the SAM are paramount for applications in biosensors and drug delivery platforms. Aromatic thiols can introduce π-π stacking interactions, leading to densely packed and well-ordered monolayers.
| Linker Molecule | SAM Thickness (nm) | Surface Coverage (molecules/cm²) | Stability |
| This compound | Data not readily available in cited sources | Data not readily available in cited sources | Expected to be high due to aromaticity and potential for hydrogen bonding. |
| 1,4-Benzenedithiol | ~0.7 | High, forms densely packed monolayers | High, enhanced by π-π stacking. |
| 1,6-Hexanedithiol | ~1.0 | Forms well-ordered monolayers | Generally lower thermal and oxidative stability compared to aromatic dithiols.[2] |
| 1,8-Octanedithiol | ~1.3 | Forms well-ordered monolayers | Similar to other long-chain aliphatic thiols. |
Performance in Nanoparticle Assembly
Dithiols are widely used to induce the assembly of nanoparticles, a critical step in fabricating nanomaterials for diagnostics and therapeutics. The choice of linker dictates the interparticle distance and the morphology of the resulting aggregates. Aromatic dithiols have been shown to produce smaller, more spherical aggregates, while aliphatic linkers tend to yield larger, micron-sized aggregates.
| Linker Molecule | Nanoparticle System | Interparticle Spacing (nm) | Conductivity (S/cm) | Resulting Aggregate Morphology |
| This compound | Gold Nanoparticles | Data not readily available in cited sources | Data not readily available in cited sources | Expected to be spherical, in the nanometer range. |
| 1,4-Benzenedithiol | Gold Nanoparticles | ~0.8 - 1.0 | Enhances electronic coupling | Spherical aggregates. |
| 1,6-Hexanedithiol | Gold Nanoparticles | ~1.5 | 3.73 x 10⁻² | Large, micron-sized aggregates. |
| 1,9-Nonanedithiol | Gold Nanoparticles | Not Specified | 2.06 x 10⁻³ | Large, micron-sized aggregates. |
Application in Drug Delivery: Cleavable Disulfide Linkers
The disulfide bond in linkers like this compound is susceptible to cleavage under reducing conditions, such as those found within the intracellular environment. This property is exploited in drug delivery systems for the controlled release of therapeutic agents. The higher concentration of glutathione (GSH) inside cells compared to the bloodstream triggers the cleavage of the disulfide bond, releasing the conjugated drug specifically at the target site.
| Linker Type | Cleavage Stimulus | Cleavage Products | Release Profile |
| Disulfide Linkers | Reducing agents (e.g., Glutathione, DTT) | Two thiol molecules | Triggered release in a reducing environment. |
| Acid-Labile Linkers | Low pH (e.g., in endosomes/lysosomes) | Varies depending on linker chemistry | Triggered release in acidic compartments.[3] |
| Enzyme-Cleavable Linkers | Specific enzymes (e.g., Cathepsins) | Varies depending on linker chemistry | Triggered release in the presence of target enzymes.[3] |
Experimental Protocols
Formation of Self-Assembled Monolayers (SAMs) on Gold
This protocol describes the formation of a self-assembled monolayer of a dithiol linker on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium/gold layer)
-
Dithiol linker (e.g., this compound)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate copiously with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.[4]
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of the dithiol linker in anhydrous ethanol. For aromatic thiols, degassing the solvent with nitrogen can improve monolayer quality.[4]
-
Immediately immerse the cleaned gold substrate into the thiol solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[4]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Store the SAM-modified substrate in a clean, dry environment (e.g., a desiccator).
-
Characterization of SAMs using X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms at the surface of the SAM.
Procedure:
-
Mount the SAM-coated substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., S 2p, C 1s, O 1s, and Au 4f).
-
Analyze the binding energies and peak shapes to determine the chemical states of the elements. The S 2p peak is particularly important for confirming the formation of the gold-thiolate bond.[5]
-
Quantify the elemental composition to determine the surface coverage of the SAM.[6]
Characterization of SAMs using Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation to establish a baseline.
-
After SAM formation, measure the ellipsometric parameters of the SAM-coated substrate.
-
Model the system as a multi-layer structure (e.g., Si/Ti/Au/SAM/Air).
-
Using known optical constants for the substrate layers and an assumed refractive index for the organic layer (typically around 1.5), fit the experimental data to the model to determine the thickness of the SAM.
Gold Nanoparticle Assembly using Dithiol Linkers
This protocol describes the dithiol-induced aggregation of gold nanoparticles.
Materials:
-
Colloidal gold nanoparticle solution
-
Dithiol linker solution (in a suitable solvent like ethanol)
-
UV-Vis Spectrophotometer
Procedure:
-
Acquire the UV-Vis spectrum of the initial colloidal gold nanoparticle solution. A characteristic surface plasmon resonance (SPR) peak should be observed (typically around 520 nm for spherical gold nanoparticles).
-
Add a specific amount of the dithiol linker solution to the gold nanoparticle solution while stirring.
-
Monitor the aggregation process by acquiring UV-Vis spectra at different time intervals.
-
The aggregation of nanoparticles will cause a red-shift and broadening of the SPR peak. The extent of this shift provides qualitative information about the degree and rate of aggregation.
Monitoring Drug Release from Dithiol-Linked Carriers
This protocol outlines a general method for studying the release of a drug from a disulfide-linked delivery system in a simulated intracellular environment.
Materials:
-
Dithiol-linked drug conjugate (e.g., drug attached to nanoparticles via this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the dithiol-linked drug conjugate in PBS.
-
Enclose the solution in a dialysis bag and place it in a larger volume of PBS containing a physiological concentration of GSH (e.g., 1-10 mM) to simulate the intracellular reducing environment.
-
As a control, place another dialysis bag with the conjugate in PBS without GSH.
-
At predetermined time intervals, withdraw aliquots from the external buffer.
-
Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Visualizations
Caption: Formation of a self-assembled monolayer of dithiol linkers on a gold substrate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dithiocarbamate-Based Self-Assembled Monolayers – The Preparation Method Has a Crucial Impact on Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in acid-degradable and enzyme-cleavable linkers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Tale of Two Disulfides: A Comparative Guide to 4,4'-Dithiobisbenzoic Acid and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for Researchers
In the realm of biochemistry and drug development, the specific and sensitive detection of functional groups is paramount. Among these, the sulfhydryl (thiol) group of cysteine residues plays a critical role in protein structure, function, and regulation. This guide provides a detailed comparison of two disulfide-containing benzoic acid derivatives: 4,4'-dithiobisbenzoic acid and the widely utilized 5,5'-dithiobis(2-nitrobenzoic acid), better known as DTNB or Ellman's Reagent. We delve into their respective applications, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their scientific inquiries.
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB): The Gold Standard for Thiol Quantification
DTNB is a cornerstone reagent in biochemistry, primarily employed for the accurate determination of free sulfhydryl groups in solutions, a method famously known as the Ellman's assay.[1][2][3]
Principle of Thiol Quantification with DTNB
The application of DTNB in thiol quantification is based on a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group (R-SH) to yield a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][2] This TNB²⁻ anion possesses a distinct yellow color, which can be quantified by measuring its absorbance at 412 nm. The concentration of thiols in a sample is directly proportional to the amount of TNB²⁻ generated.[1][2]
Caption: Reaction of DTNB with a free thiol group.
Quantitative Data and Performance
The reliability of the Ellman's assay stems from the high molar extinction coefficient of the TNB²⁻ product.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at 412 nm (pH 8.0) | [3][4] |
| Typical Assay Range | Micromolar (µM) to millimolar (mM) | [4] |
| Assay Time | Typically 15 minutes incubation | [4] |
Experimental Protocol: Quantification of Thiols using DTNB (Ellman's Assay)
This protocol outlines a standard method for quantifying free thiols in a protein sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: A known concentration of a thiol-containing compound like L-cysteine or glutathione for generating a standard curve.
-
Sample: The protein or peptide solution with an unknown thiol concentration.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of the thiol standard (e.g., 10 mM L-cysteine).
-
Perform serial dilutions of the stock solution to create a range of standards (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM).
-
-
Sample Preparation:
-
Dilute the sample to a concentration that falls within the linear range of the standard curve.
-
-
Assay:
-
To 50 µL of each standard and sample in a 96-well microplate, add 200 µL of the DTNB solution.
-
Include a blank containing 50 µL of Reaction Buffer and 200 µL of the DTNB solution.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.
-
Caption: Workflow for Ellman's Assay.
Other Applications of DTNB
Beyond simple thiol quantification, DTNB has been utilized in more complex biochemical studies:
-
Enzyme Kinetics: To study enzymes with active site thiols.
-
Cleavable Cross-linking Agent: DTNB can be used to create disulfide-linked conjugates that can be cleaved by reducing agents.[3] It has been used to form interchain disulfide crosslinks in proteins.[5]
-
HPLC-based Thiol Quantification: For enhanced sensitivity and the ability to resolve different thiol-containing molecules.[6][7]
This compound: A Tool for Synthesis
In stark contrast to the well-documented biochemical applications of DTNB, this compound is primarily recognized as a compound useful in organic synthesis.[1][8]
Known Applications and Properties
Current literature and supplier information consistently categorize this compound as a reagent for synthetic chemistry.[1][8][9] There is a notable absence of its application in biochemical assays for thiol quantification or similar purposes in the provided search results.
| Property | Value | Reference |
| CAS Number | 1155-51-7 | [9][10] |
| Molecular Formula | C₁₄H₁₀O₄S₂ | [9][10] |
| Molecular Weight | 306.37 g/mol | [9][10] |
| Appearance | Pale Yellow to Pale Orange Solid | [9] |
| Primary Use | Organic Synthesis | [1][8] |
The symmetrical structure of this compound, with carboxylic acid groups at the para positions of the phenyl rings, lends itself to applications in polymer chemistry and materials science, where it can be used as a monomer or cross-linking agent through reactions of its carboxylic acid or disulfide functionalities. However, specific experimental data or established protocols for these applications were not found in the initial searches.
Head-to-Head Comparison
| Feature | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | This compound |
| Primary Application | Quantification of free sulfhydryl (thiol) groups (Ellman's Assay) | Organic Synthesis |
| Mechanism of Action | Thiol-disulfide exchange releasing a chromogenic product (TNB²⁻) | Utilized as a building block or cross-linker in chemical synthesis |
| Detection Method | Colorimetric (Absorbance at 412 nm) | Not applicable for a specific, widely used assay |
| Availability of Protocols | Abundant, well-established protocols for various sample types | Limited to general synthetic procedures |
| Supporting Experimental Data | Extensive data on molar absorptivity, assay range, and kinetics | Primarily characterization data (m.p., formula, etc.) |
Conclusion for the Researcher
For researchers, scientists, and drug development professionals requiring the quantification of sulfhydryl groups, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) remains the undisputed and well-validated choice. The Ellman's assay using DTNB is a simple, robust, and cost-effective method with a vast body of literature and established protocols to support its use.
This compound , while structurally related, does not have documented applications in the same biochemical assays as DTNB. Its utility, based on current information, lies within the realm of organic and materials synthesis. Researchers looking for novel monomers or cross-linking agents for polymer or materials development may find this compound of interest. However, for the routine and reliable quantification of thiols in biological samples, DTNB is the superior and recommended reagent.
References
- 1. This compound, Technical Grade | CymitQuimica [cymitquimica.com]
- 2. US20090117078A1 - Crosslinked compounds and methods of making and using thereof - Google Patents [patents.google.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. jocpr.com [jocpr.com]
- 5. Crosslinking by thiol disulfide interchange of 5,5'-dithiobis(2-nitrobenzoic acid)-treated light chain and heavy chain of rabbit skeletal myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. This compound, Technical Grade | 1155-51-7 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 4,4'-Dithiodibenzoic acid | C14H10O4S2 | CID 308480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of Dithiolopyrrolones and Other Disulfide Compounds as Inhibitors of Thioredoxin Reductase
A detailed analysis of the inhibitory potential of disulfide-containing compounds against the key antioxidant enzyme, Thioredoxin Reductase (TrxR), reveals a promising avenue for therapeutic development, particularly in oncology. This guide provides a comparative overview of the efficacy of dithiolopyrrolone antibiotics, such as holomycin and thiolutin, and other disulfide-containing molecules as TrxR inhibitors, supported by quantitative data and detailed experimental methodologies.
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a crucial cellular antioxidant pathway that maintains redox homeostasis.[1] TrxR, a selenoenzyme, is responsible for reducing and thereby activating Trx, which in turn reduces oxidized proteins and combats oxidative stress.[1][2] Due to its role in supporting rapid cell proliferation and resistance to apoptosis, TrxR has emerged as a significant target for anticancer drug development.[3]
Dithiolopyrrolones: A Class of Potent TrxR Inhibitors
Dithiolopyrrolones (DTPs) are a class of natural product antibiotics characterized by a unique bicyclic structure containing a disulfide bridge.[4] Prominent members of this class, including holomycin and thiolutin, have demonstrated significant biological activity, including antibacterial and anticancer effects.[4][5] Their mechanism of action is linked to their ability to be reduced within the cell to their active dithiol form, which can then interact with and inhibit key cellular targets, including metalloenzymes and, notably, thioredoxin reductase.[6][7]
Studies have shown that TrxR can directly reduce DTPs, leading to the inactivation of the enzyme. This mechanism-based inhibition makes DTPs potent and specific inhibitors of TrxR.[8] The inhibition of TrxR by these compounds disrupts the cellular redox balance, leading to increased oxidative stress and subsequent cell death, particularly in cancer cells which are often under higher intrinsic oxidative stress.
Comparative Inhibitory Activity
The efficacy of various disulfide-containing compounds as TrxR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound Class | Specific Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Dithiolopyrrolones | Holomycin | E. coli TrxR | Not specified | [7] |
| Thiolutin | S. cerevisiae TrxR | Not specified | [6] | |
| Benzisoselenazolone | Ebselen | E. coli TrxR | 0.52 ± 0.13 | [9] |
| Lanthanide | Lanthanum chloride | Cytosolic TrxR | 1.75 | [10] |
| Mitochondrial TrxR | 7.46 | [10] | ||
| Nitro-alkene | Bronopol (BP) | Human recombinant TrxR | 21 | [11] |
| Diterpenes | Compound 19 | TrxR | 6.8 | [12] |
| Compound 17 | TrxR | 9.4 | [12] |
Signaling Pathways and Experimental Workflow
The inhibition of TrxR by disulfide-containing compounds has significant downstream effects on cellular signaling pathways. By disrupting the Trx system, these inhibitors can induce apoptosis through the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which is normally kept in an inactive state by reduced Trx.[2]
The general workflow for assessing the efficacy of a potential TrxR inhibitor involves a series of in vitro and cell-based assays.
Experimental Protocols
Thioredoxin Reductase Inhibition Assay (DTNB Assay)
This assay spectrophotometrically measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured at 412 nm.[13]
Materials:
-
Recombinant human thioredoxin reductase 1 (TrxR1)
-
NADPH solution
-
DTNB solution
-
Assay Buffer (e.g., 100 mM potassium phosphate with 10 mM EDTA, pH 7.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Add recombinant TrxR1 to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period.
-
Add the DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of TNB formation.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
A detailed protocol for assessing irreversible inhibitors of TrxR1 has also been described, which includes methods for measuring cellular TrxR activity and identifying the binding residues of the inhibitor.[14]
Conclusion
Disulfide-containing compounds, particularly the dithiolopyrrolone class of antibiotics, represent a promising group of inhibitors targeting the thioredoxin reductase enzyme. Their ability to disrupt the cellular redox balance makes them attractive candidates for the development of novel anticancer therapies. The comparative data on their inhibitory potency, combined with a clear understanding of the underlying signaling pathways and robust experimental protocols for their evaluation, provides a solid foundation for further research and drug development in this area. Future studies should focus on obtaining more direct comparative efficacy data for various disulfide compounds against human TrxR isoforms to better guide the selection of lead candidates for clinical investigation.
References
- 1. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 6. Reductive activation of the disulfide-containing antibiotic thiolutin is mediated by both bacillithiol and FAD-dependent disulfide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. A new mechanism of action for the anticancer drug mitomycin C: mechanism-based inhibition of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of bacterial thioredoxin reductase: an antibiotic mechanism targeting bacteria lacking glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of thioredoxin reductase by lanthanum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Auranofin inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dithiocarbamate-Based Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Dithiocarbamates (DTCs) have emerged as a compelling alternative to traditional thiol-based chemistries for the formation of self-assembled monolayers (SAMs) on metallic surfaces, particularly gold. Their bidentate binding nature offers distinct advantages in terms of stability and electronic properties. This guide provides an objective comparison of the performance of different dithiocarbamate-based SAMs, supported by experimental data, to aid in the selection of the most suitable surface modification strategy for your research and development needs.
Performance Comparison of Dithiocarbamate SAMs
The performance of dithiocarbamate SAMs is significantly influenced by the method of their formation and the specific molecular structure of the dithiocarbamate used. Key performance indicators include thermal stability, chemical stability, packing density, and electrical properties.
Comparison of SAM Formation Methods: In Situ vs. Salt Precursor
A primary distinction in the formation of DTC SAMs lies in whether the dithiocarbamate ligand is generated in situ from a secondary amine and carbon disulfide, or if a pre-synthesized dithiocarbamate salt is used.[1][2][3] Experimental evidence strongly suggests that the in situ method yields SAMs with superior performance characteristics.[1][2][3]
| Performance Metric | In Situ Generation | Salt Precursor | Thiol (for comparison) | Source |
| Thermal Stability (Desorption Energy) | ~1.5 eV | Lower, decomposes at ~60 °C | ~1.32-1.35 eV | [1][4] |
| Packing Density | Comparable to alkanethiols (~21.6 Ų per molecule) | Up to 20% lower than in situ | High | [1] |
| Chemical Stability (vs. Thiols) | More stable than salt-prepared DTCs | Less stable, more easily replaced by thiols | Generally more stable than DTCs | [1] |
| Contact Resistance | Significantly lower than thiols | Not explicitly compared, but likely higher than in situ | Higher | [1][4] |
Key takeaway: The in situ formation method is highly recommended for creating robust and densely packed dithiocarbamate SAMs with enhanced thermal stability.[1][2][3]
Performance of Different Dithiocarbamate Structures
While direct, comprehensive comparative studies across a wide range of DTC molecules are limited, the existing literature allows for a qualitative and semi-quantitative comparison.
| Dithiocarbamate Type | Key Features & Performance Aspects | Potential Applications | Source |
| Acyclic Dialkyl DTCs (e.g., Diethyl-, Dibutyl- DTC) | - Readily formed.[5] - Robust over a wide pH range.[5] - Resistant to displacement by alkanethiols.[5] | - General surface passivation.[5] - Nanoparticle functionalization.[5][6] | [5] |
| Cyclic DTCs (e.g., Pyrrolidine DTC - PDTC) | - Forms stable SAMs.[7] - Can be used for metal chelation.[8] - Exhibits antibacterial properties.[9] | - Biosensors.[10] - Anti-inflammatory and antibacterial surfaces.[9] | [7][8][9] |
| Aromatic-Substituted DTCs (e.g., Phenylpiperidine, Phenylpiperazine) | - High thermal stability when formed in situ.[1] - Packing densities comparable to alkanethiols.[1] | - Molecular electronics due to potential for π-conjugation.[1] | [1] |
| Polymeric DTCs (e.g., PEI-DTC) | - Highly robust adsorption.[11] - Resistant to photoablation.[11] | - Photolithography.[11] - Creating functional gradients on surfaces.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlines for key experimental procedures cited in the literature.
In Situ Formation of Dithiocarbamate SAMs
This one-pot procedure is noted for its simplicity and efficiency, often performed in alcoholic solvents.[4][5]
-
Substrate Preparation: Gold substrates are prepared by evaporating a thin layer of gold (e.g., 100 nm) onto a silicon wafer with a chromium adhesion layer.[4]
-
Solution Preparation: Equimolar amounts of the desired secondary amine and carbon disulfide (CS₂) are dissolved in a suitable solvent, typically an alcohol like ethanol.[5]
-
SAM Formation: The freshly prepared gold substrates are immediately immersed in the amine/CS₂ solution. The self-assembly process is typically carried out at room temperature for a period ranging from several hours to 24 hours to ensure complete monolayer formation.[5]
-
Rinsing: After incubation, the substrates are thoroughly rinsed with the solvent used for SAM formation and then with a less polar solvent (e.g., diethyl ether) to remove any physisorbed molecules.[12]
-
Drying: The substrates are dried under a stream of inert gas (e.g., nitrogen or argon).
Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the chemical composition and estimate the packing density of the SAMs.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used.
-
Data Acquisition: High-resolution spectra are acquired for the S 2p, N 1s, C 1s, and Au 4f regions.
-
Analysis:
-
The presence of the S 2p doublet at a binding energy around 161.85 eV confirms the formation of the gold-sulfur bond in the dithiocarbamate SAM.[1] This is a slight shift to lower binding energy compared to thiol SAMs (~162 eV).[1]
-
The ratio of the S 2p to Au 4f signal intensities can be used to estimate the packing density of the monolayer.[1]
-
Thermal Stability Assessment by Temperature-Programmed Desorption (TPD) or Temperature-Programmed Secondary Ion Mass Spectrometry (TP-SIMS)
These techniques are used to determine the desorption temperature and energy, which are measures of the thermal stability of the SAM.
-
Instrumentation: The SAM-coated substrate is placed in an ultra-high vacuum (UHV) chamber.
-
Heating: The substrate is heated at a linear rate.
-
Detection: A mass spectrometer monitors the fragments that desorb from the surface as a function of temperature. For TP-SIMS, the surface is simultaneously sputtered with an ion beam.[3]
-
Analysis: The temperature at which the desorption rate is maximal (T_D) is determined. This can be used to calculate the desorption energy, providing a quantitative measure of thermal stability.[1][3]
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of key processes and relationships.
References
- 1. Dithiocarbamate-Based Self-Assembled Monolayers – The Preparation Method Has a Crucial Impact on Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dithiocarbamate Assembly on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dithiocarbamates: functional and versatile linkers for the formation of self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine dithiocarbamate - Wikipedia [en.wikipedia.org]
- 9. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Crosslinked Self-Assembled Monolayers: A Comparative Guide to Thermal and Chemical Stability
For researchers, scientists, and drug development professionals, the stability of surface modifications is paramount. Crosslinked Self-Assembled Monolayers (SAMs) offer a significant advantage over their non-crosslinked counterparts by providing enhanced robustness against thermal and chemical degradation. This guide provides a comprehensive comparison of the stability of various crosslinked SAMs, supported by experimental data and detailed protocols.
Intermolecular crosslinking is a highly effective strategy to bolster the thermal and chemical stability of self-assembled monolayers.[1][2] This process involves creating covalent bonds between adjacent molecules within the monolayer, transforming the loosely assembled film into a more robust, two-dimensional network. This guide will delve into the stability of different classes of crosslinked SAMs, providing a comparative analysis to aid in the selection of the most suitable surface modification for specific research and development applications.
Comparative Stability of Crosslinked SAMs
The stability of a SAM is critically dependent on its chemical composition and the nature of the crosslinking. The following tables summarize the thermal and chemical stability of various crosslinked SAM systems based on available experimental data.
| SAM Type | Crosslinking Method | Substrate | Thermal Stability (Desorption Temperature) | Reference |
| Non-Crosslinked Alkanethiol | N/A | Gold | ~70 °C (343 K) | [1] |
| Crosslinked Biphenylthiol (BPT) | Electron Irradiation (50 eV) | Gold | Up to 727 °C (1000 K) | [3] |
| Crosslinked Diacetylene-containing Alkanethiol | UV Irradiation | Gold | Stable up to 200 °C | [4][5] |
| Crosslinked Boronic Acid-based Alkanethiol | Dehydration (condensation) | Gold | More stable than analogous alkanethiols at 147 °C | [1] |
| Butylphosphonic Acid (BPA) SAM | N/A (inherently more stable bond) | Silicon | Stable up to 350 °C | [6][7] |
| Aminopropyltriethoxysilane (APTES) SAM | N/A (forms siloxane network) | Silicon | Onset of desorption at 250 °C | [6] |
| SAM Type | Crosslinking Method | Chemical Stability Highlights | Reference |
| Crosslinked Biphenylthiol (BPT) | Electron Irradiation | Resistant to chemical etching in 0.2 M KCN/1 M KOH solution. | [1] |
| Crosslinked Diacetylene-containing Alkanethiol | UV Irradiation | Stable in hot base (1:1 ethanol and 1.0 M aqueous KOH at 100 °C). | [4][5] |
| Fully Crosslinked and Chemically Patterned SAMs | Electron Irradiation and Molecule Exchange | Stable against etchants and allows for site-selective derivatization. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols for the formation and stability testing of crosslinked SAMs.
Formation of Crosslinked Aromatic Thiol-Based SAMs (e.g., BPT on Gold)
a. SAM Formation:
-
Prepare a pristine gold substrate (e.g., by thermal evaporation on a silicon wafer with a chromium or titanium adhesion layer).
-
Immerse the gold substrate in a dilute solution (e.g., 1 mM) of the aromatic thiol (e.g., biphenyl-4-thiol) in a suitable solvent (e.g., ethanol or dimethylformamide) for a sufficient time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinse the substrate thoroughly with the pure solvent to remove non-adsorbed molecules and dry it under a stream of inert gas (e.g., nitrogen or argon).
b. Crosslinking via Electron Irradiation:
-
Place the SAM-coated substrate in a high-vacuum or ultra-high-vacuum chamber.
-
Irradiate the sample with a low-energy electron beam (e.g., 50-100 eV).[10] The electron dose is a critical parameter that needs to be optimized for effective crosslinking without significant damage to the monolayer.
Thermal Stability Assessment by Thermal Desorption Spectroscopy (TDS)
-
Place the crosslinked and non-crosslinked SAM samples in a UHV chamber equipped with a mass spectrometer.
-
Heat the samples at a constant rate (e.g., 2 K/s).
-
Monitor the desorption of molecular fragments from the surface as a function of temperature using the mass spectrometer. The temperature at which a significant increase in the desorption signal is observed corresponds to the desorption temperature. For example, pristine biphenylthiol SAMs desorb at around 400 K, while crosslinked biphenyl SAMs can remain on the surface up to 1000 K.[3]
Chemical Stability Assessment via Etching and X-ray Photoelectron Spectroscopy (XPS)
-
Immerse the crosslinked and non-crosslinked SAM samples in a harsh chemical environment (e.g., an etching solution like 0.2 M KCN/1 M KOH for thiol-on-gold SAMs) for a defined period.[1]
-
Remove the samples, rinse them with deionized water, and dry them.
-
Analyze the surface composition using XPS. A significant decrease or absence of the characteristic elemental signals of the SAM (e.g., C 1s, S 2p for thiol-based SAMs) on the non-crosslinked sample, while these signals remain strong on the crosslinked sample, indicates enhanced chemical stability.
Visualizing the Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Figure 1: General mechanism of SAM crosslinking.
Figure 2: Workflow for comparing SAM stability.
Conclusion
The strategic implementation of crosslinking significantly enhances the thermal and chemical stability of self-assembled monolayers, making them suitable for a wider range of demanding applications in drug development, biosensing, and materials science. Aromatic thiol-based SAMs crosslinked by electron irradiation, and diacetylene-containing SAMs crosslinked by UV light, have demonstrated remarkable robustness. The choice of the specific SAM and crosslinking method should be guided by the intended application and the environmental conditions the modified surface will encounter. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to select and develop highly stable and functional surfaces tailored to their specific needs.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fully cross-linked and chemically patterned self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amplified cross-linking efficiency of self-assembled monolayers through targeted dissociative electron attachment for the production of carbon nanomembranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying 4,4'-Dithiobisbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 4,4'-Dithiobisbenzoic acid (DTBA) is crucial for a variety of applications, including its use as a crosslinking agent or as a reagent in various chemical assays. This guide provides a comparative overview of three common analytical techniques for the quantification of DTBA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and direct UV-Vis Spectrophotometry.
Due to the limited availability of comprehensive validation reports for this compound in the public domain, this guide leverages data from validated methods for structurally similar compounds to provide a robust framework for analytical method development and comparison. The presented data for LC-MS/MS and HPLC-UV are based on close structural analogs, 4-acetamidobenzoic acid and other benzoic acid derivatives, respectively. These serve as excellent starting points for the development and validation of a method specific to DTBA.
Quantitative Data Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the performance characteristics of the different analytical techniques.
| Analytical Method | Analyte (Surrogate) | Linearity (r²) | Linear Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | 4-Acetamidobenzoic Acid | ≥ 0.99 | 10 - 10,000 ng/mL | 89 - 98.57 | 2.11 - 13.81 | 10 ng/mL[1] |
| HPLC-UV | 4-Hydroxybenzoic Acid | 0.9998 | 0.5 - 4 µg/mL | 94.6 - 107.2 | < 2 | 0.5 µg/mL[2] |
| HPLC-UV | Benzoic Acid | > 0.999 | 5 - 200 µg/mL | 85.6 - 102.0 | < 2 | 1.14 µg/mL[3] |
| UV-Vis Spectrophotometry | This compound | > 0.99 | Analyte Dependent | Typically 95-105% | < 5 | Analyte Dependent |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for 4-acetamidobenzoic acid, a close structural analog of DTBA, and provides a strong foundation for method development.[1]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
b. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity HPLC or equivalent.
-
Column: Zorbax Extend C18, 3.5 µm, 100 x 2.1 mm.
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.
-
Gradient: Start with 1% B, hold for 1 min, then ramp to 99% B over 5 min.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: API 3000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: To be determined by direct infusion of a DTBA standard. For the analog 4-acetamidobenzoic acid, the transition was m/z 180.20 → 94.0.[1]
c. Quantification
-
Construct a calibration curve using a series of DTBA standards prepared in the same matrix as the samples.
-
The concentration of DTBA in the samples is determined by interpolating their response against the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a validated method for 4-hydroxybenzoic acid and can be adapted for the quantification of DTBA.[2]
a. Sample Preparation
-
Dilute the sample in the mobile phase to a concentration within the linear range of the assay.
-
If particulates are present, filter the sample through a 0.45 µm syringe filter.
b. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution may be required to achieve optimal separation from matrix components. A starting point could be 95:5 (A:B) with a linear gradient to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm[2]. The optimal wavelength for DTBA should be determined by acquiring a UV spectrum of a standard solution.
-
Injection Volume: 20 µL.
c. Quantification
-
Prepare a series of DTBA standards of known concentrations.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of DTBA in the samples from the calibration curve.
UV-Vis Spectrophotometry
This is a simpler, more direct method, but it is also more susceptible to interference from other UV-absorbing compounds in the sample matrix.
a. Sample Preparation
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Dilute the sample to a concentration that falls within the linear range of the Beer-Lambert law.
b. Spectrophotometric Measurement
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Solvent: Use the same solvent for the blank and the standards as was used for the sample.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of DTBA by scanning a standard solution across a range of UV wavelengths (e.g., 200-400 nm).
-
Measurement: Measure the absorbance of the blank, standards, and samples at the determined λmax.
c. Quantification
-
Prepare a series of DTBA standards in the chosen solvent.
-
Measure the absorbance of each standard at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of DTBA in the sample by using its absorbance and the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
References
Safety Operating Guide
Proper Disposal of 4,4'-Dithiobisbenzoic Acid: A Step-by-Step Guide
The proper disposal of 4,4'-dithiobisbenzoic acid is critical for ensuring laboratory safety and environmental compliance. As with any laboratory chemical, it should be managed as hazardous waste unless explicitly determined otherwise by institutional safety protocols.[1] This guide provides detailed procedures for the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its potential hazards. According to safety data sheets, this compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a well-ventilated area or fume hood, a respirator may be necessary to avoid inhaling dust.[2][3]
Waste Characterization and Segregation
All laboratory chemical waste must be properly characterized and segregated to prevent dangerous reactions.[1][4][5]
-
Waste Classification: this compound is a solid organic sulfur compound. It should be treated as hazardous chemical waste.[1]
-
Segregation: Store this waste separately from incompatible materials. Key segregation principles include:
Step-by-Step Disposal Protocol
Step 1: Container Selection Select a waste container that is in good condition, free of leaks or cracks, and made of a material compatible with the chemical.[4][5] For solid waste like this compound, a clearly labeled, sealable container (e.g., a wide-mouth plastic jar) is appropriate.
Step 2: Labeling the Waste Container Properly label the hazardous waste container before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant").[7]
-
The date when waste is first added to the container.
-
The name and contact information of the waste generator.[7]
Step 3: Waste Accumulation Place the waste into the pre-labeled container.
-
The container must be kept securely closed except when actively adding waste.[4][5]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation.[5][8]
-
Ensure the SAA is equipped with secondary containment to contain any potential spills.[1][4]
Step 4: Arranging for Disposal Laboratory waste is collected by the institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
-
Do not dispose of this compound down the sink or in the regular trash.[2][4]
-
Once the container is full or reaches the accumulation time limit (see table below), submit a request for waste pickup through your institution's EHS portal.[4][8]
-
Waste must not be transported by laboratory personnel to central storage facilities.[1]
Spill and Emergency Procedures
In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.[1][4]
-
Small Spills: For minor spills that can be cleaned up in under 15 minutes without risk of overexposure, use appropriate PPE, sweep up the solid material, and place it in a labeled hazardous waste container.[3][4]
-
Large Spills: If the spill is large or you are not equipped to handle it, evacuate the area and contact your institution's emergency response line or EHS department for assistance.[4]
-
Personal Exposure:
Quantitative Data for Waste Management
The following table summarizes common regulatory limits for hazardous waste accumulation in a laboratory setting. Note that specific limits may vary by institution and local regulations.
| Parameter | Guideline/Limit | Source |
| Maximum Storage Time in SAA | 9 to 12 months from the start date | [4][8] |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [1][8] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) of P-listed waste | [1][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4,4'-Dithiobisbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Dithiobisbenzoic acid (CAS 1155-51-7) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin and eye irritation, may lead to an allergic skin reaction, and may cause respiratory irritation if inhaled.[1][2][3][4][5] It is also important to note that it may form combustible dust concentrations in the air.[1]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.
| Protection Type | Required PPE | Specifications & Remarks |
| Eye and Face Protection | Safety goggles or chemical safety glasses | Must be worn at all times when handling the chemical to protect from dust and splashes. Ensure they meet OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Face shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Laboratory coat or protective clothing | Should be long-sleeved and worn to prevent skin exposure.[6][7] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling large quantities, if dust is generated, or in poorly ventilated areas.[7] A particulate filter respirator is recommended. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from reception to use in experiments.
Methodology:
-
Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before starting any work.
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.[4][7] Have an eyewash station and safety shower readily accessible.[8]
-
-
Handling:
-
Weighing: Handle the solid chemical in a well-ventilated area or a fume hood to minimize dust inhalation. Avoid creating dust clouds.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Use in Experiments: Handle solutions with the same care as the solid material, using appropriate containment.
-
-
Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Doffing PPE: Remove PPE in the correct order to avoid contaminating yourself.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, according to the disposal plan.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
In the event of exposure, immediate action is crucial. The following table outlines the first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][6] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a few glasses of water to drink. Seek immediate medical attention.[1][2][6][7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Dispose of unused or waste this compound in a designated, labeled, and sealed container for chemical waste.
-
Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
All chemical waste must be disposed of through a licensed waste disposal company, following all local, state, and federal regulations.[4]
-
-
Contaminated Materials:
-
Contaminated PPE (such as gloves), paper towels, and other disposable materials should be collected in a sealed bag or container and disposed of as chemical waste.
-
Empty containers should be handled as hazardous waste and disposed of according to institutional guidelines. Do not reuse empty containers.
-
-
Spill Cleanup:
By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's specific safety guidelines.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
